2,2-Dimethylhexa-4,5-dien-3-one
Description
Properties
InChI |
InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGJUBIYCXOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of the novel allenic ketone, 2,2-Dimethylhexa-4,5-dien-3-one. Due to the absence of a documented synthetic pathway in current literature, a plausible and robust synthetic route is proposed, utilizing the 1,2-addition of a tert-butyl Grignard reagent to an enynone precursor. This guide furnishes detailed, actionable experimental protocols for the synthesis and subsequent characterization of the target molecule. All quantitative data, including predicted spectroscopic values based on analogous structures, are systematically organized into tables for clarity and comparative analysis. Furthermore, this guide includes essential visualizations, rendered in DOT language, to illustrate the experimental workflow and the proposed reaction mechanism, adhering to specified presentation requirements.
Introduction
Allenic ketones are a class of organic compounds possessing both an allene and a ketone functional group. This unique structural arrangement imparts significant reactivity, making them valuable intermediates in organic synthesis for the construction of complex molecular architectures. The target molecule, this compound, is a previously uncharacterized member of this class. This guide outlines a proposed synthesis and detailed characterization of this compound, providing a foundational resource for researchers interested in its potential applications.
Proposed Synthesis of this compound
A reliable method for the synthesis of this compound is proposed via the 1,2-addition of a tert-butyl Grignard reagent to the carbonyl group of a suitable enynone precursor, pent-1-en-4-yn-3-one. Grignard reagents are known to favor 1,2-addition to α,β-unsaturated ketones, particularly in the absence of copper catalysts which would promote 1,4-conjugate addition.[1] This approach is anticipated to provide a direct and efficient route to the desired allenic ketone.
Reaction Scheme:
The proposed mechanism involves the nucleophilic attack of the tert-butyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the enynone. A subsequent aqueous workup protonates the resulting alkoxide to yield an unstable intermediate alcohol, which is expected to rearrange to the thermodynamically more stable allenic ketone.
Experimental Protocols
Synthesis of this compound
Materials:
-
Pent-1-en-4-yn-3-one
-
tert-Butylmagnesium chloride (2.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an argon inlet, is charged with pent-1-en-4-yn-3-one (1.0 eq) dissolved in anhydrous diethyl ether (100 mL).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
tert-Butylmagnesium chloride (1.2 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra will be recorded on a FT-IR spectrometer using a thin film of the purified product on a NaCl plate.
Mass Spectrometry (MS): High-resolution mass spectra will be obtained using an electron ionization (EI) time-of-flight (TOF) mass spectrometer.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.[2][3][4]
Table 1: Predicted Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | (Predicted) ~70-80 °C at reduced pressure |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.40 | t | 1H | =C=CH- |
| ~4.90 | d | 2H | CH₂=C= |
| ~1.20 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C=O |
| ~205 | =C= |
| ~95 | =CH- |
| ~80 | CH₂= |
| ~45 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1960 | Strong | C=C=C (Allene stretch) |
| ~1710 | Strong | C=O (Ketone stretch) |
| ~2970 | Medium | C-H (sp³, stretch) |
| ~3080 | Medium | C-H (sp², stretch) |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 124 | [M]⁺ |
| 67 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed mechanism for the 1,2-addition of a Grignard reagent to an enynone.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route is based on well-established principles of organic chemistry and is expected to be a viable method for obtaining the target molecule. The detailed experimental protocols and predicted characterization data offer a solid starting point for any research group wishing to explore the chemistry and potential applications of this and related allenic ketones. The provided visualizations serve to clarify the procedural flow and the underlying chemical transformation.
References
Technical Guide: Physicochemical Properties of 2,2-Dimethylhexa-4,5-dien-3-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of 2,2-Dimethylhexa-4,5-dien-3-one, also known as tert-butyl allenyl ketone. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature and databases, this document also presents a generalized experimental protocol for the synthesis of allenic ketones. Furthermore, a logical workflow for the physicochemical characterization of a novel chemical entity is provided to guide researchers in the comprehensive analysis of such compounds.
Introduction
This compound is an organic compound featuring a ketone functional group and an allene moiety. The presence of the sterically hindering tert-butyl group is known to influence the structure and properties of molecules to which it is attached.[1] Allenic ketones are valuable intermediates in organic synthesis.[2][3] This guide aims to collate the available data on this compound and provide a framework for its further study.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes the basic computed properties available from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem[4] |
| Molecular Weight | 124.18 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 13655-77-5 | PubChem[4] |
General Experimental Protocol for the Synthesis of Allenic Ketones
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general method for the synthesis of α-allenic ketones from homopropargylic alcohols has been described. This approach involves a visible-light-mediated tandem oxidative aryl migration/carbonyl formation reaction. Researchers may adapt this methodology for the synthesis of the target compound.
General Procedure:
-
To a reaction vessel, add the appropriate homopropargylic alcohol precursor.
-
Add a suitable solvent, such as acetonitrile.
-
Introduce a photoredox catalyst and an oxidant (e.g., K₂S₂O₈).
-
Irradiate the reaction mixture with visible light at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product via column chromatography to isolate the desired allenic ketone.
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Logical Workflow for Physicochemical Characterization
Given the limited data on this compound, a structured approach to its full physicochemical characterization is recommended. The following diagram illustrates a logical workflow for this process.
Signaling Pathways and Biological Activity
As of the date of this publication, there is no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. The optional final step in the workflow diagram suggests a starting point for investigating the potential biological relevance of this compound.
Conclusion
This compound is a compound for which basic molecular information is available, but comprehensive physicochemical and biological data are lacking. This guide serves to summarize the existing knowledge and provide a strategic framework for future research. The general synthetic and characterization workflows presented herein are intended to facilitate further investigation into this and other novel chemical entities by the scientific community.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,2-Dimethylhexa-4,5-dien-3-one, an α-allenic ketone. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of organic chemistry, spectroscopic data from analogous compounds, and theoretical predictions from computational studies to offer a detailed analysis.
Molecular Structure
This compound, with the chemical formula C₈H₁₂O, possesses a unique structure characterized by a ketone functional group adjacent to a terminal allene moiety and a bulky tert-butyl group.[1] The presence of the cumulative double bonds of the allene and the steric hindrance from the tert-butyl group significantly influences the molecule's geometry and reactivity.
The core structure consists of a hexan-3-one backbone. A tert-butyl group is attached to the C2 position, and double bonds are present between C4 and C5, and C5 and C6, forming the allene group.
dot
Caption: Ball-and-stick model of this compound.
Bonding and Hybridization
The bonding in this compound is a combination of sigma (σ) and pi (π) bonds, dictated by the hybridization of the carbon and oxygen atoms.
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Tert-butyl group (C1, C1a, C1b, and attached hydrogens): The carbon atoms are sp³ hybridized, forming tetrahedral geometries with bond angles of approximately 109.5°.
-
Carbonyl group (C3 and O): The carbonyl carbon (C3) is sp² hybridized, resulting in a trigonal planar geometry with bond angles around 120°. The oxygen atom is also considered sp² hybridized. The C=O bond consists of one σ and one π bond.
-
Allene group (C4, C5, C6): The central carbon of the allene (C5) is sp hybridized, with a linear geometry. The two terminal carbons (C4 and C6) are sp² hybridized. The C=C=C moiety features two perpendicular π systems.
The following diagram illustrates the sigma and pi bonding framework of the molecule.
dot
Caption: Sigma and Pi bonding in this compound.
Predicted Bond Lengths and Angles
While direct experimental data for this compound is unavailable, theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable predictions of its geometric parameters. The table below presents expected values based on typical bond lengths for similar functional groups and computational studies on related molecules.
| Bond | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle | Angle (°) |
| C-C (tert-butyl) | sp³-sp³ | 1.54 | H-C-H | 109.5 |
| C-C(O) | sp³-sp² | 1.51 | C-C-C (tert-butyl) | 109.5 |
| C=O | sp²-sp² | 1.22 | C-C=O | 120 |
| C(O)-C= | sp²-sp² | 1.47 | C-C=C | 120 |
| C=C=C (allene) | sp²=sp=sp² | 1.31 | C=C=C | 180 |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on characteristic values for its functional groups.
Infrared (IR) Spectroscopy
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C=C | Asymmetric stretch | ~1950 | Medium |
| C=O | Stretch | ~1715 | Strong |
| C-H (sp³) | Stretch | 2850-3000 | Medium |
| C-H (sp²) | Stretch | 3000-3100 | Medium |
¹H NMR Spectroscopy
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ (tert-butyl) | 1.1 - 1.3 | Singlet (s) |
| =CH- (allenic) | 5.0 - 5.5 | Doublet (d) |
| =C=CH₂ (terminal allenic) | 4.5 - 5.0 | Doublet (d) |
¹³C NMR Spectroscopy
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (quaternary) | 40 - 50 |
| -C(C H₃)₃ (methyl) | 25 - 30 |
| C =O (carbonyl) | 200 - 210 |
| C =C=C (allenic) | 100 - 115 |
| C=C =C (central allenic) | 205 - 215 |
| C=C=C (terminal allenic) | 75 - 85 |
Experimental Protocols
Proposed Synthesis: Oxidation of 2,2-Dimethylhexa-4,5-dien-3-ol
A common method for the synthesis of α-allenic ketones is the oxidation of the corresponding secondary allenic alcohols.[2]
Reaction Scheme:
Materials:
-
2,2-Dimethylhexa-4,5-dien-3-ol (precursor)
-
Pyridinium chlorochromate (PCC) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure (using PCC):
-
A solution of 2,2-Dimethylhexa-4,5-dien-3-ol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
dot
Caption: Proposed synthetic workflow for this compound.
Characterization Methods
The synthesized product would be characterized using standard spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). The obtained chemical shifts, multiplicities, and integration values would be compared with the predicted values.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The presence of the characteristic absorption bands for the carbonyl and allene functional groups would be verified.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Conclusion
This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and bonding of this compound. While experimental data for this specific compound is scarce, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and scientists. The proposed synthetic and characterization protocols provide a practical framework for the future experimental investigation of this interesting α-allenic ketone. Further computational studies would be invaluable in refining the predicted data and providing deeper insights into the electronic properties and reactivity of this molecule.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylhexa-4,5-dien-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylhexa-4,5-dien-3-one is an organic compound featuring a ketone, a tert-butyl group, and a terminal allene moiety. The unique allenic functionality, with its cumulated double bonds, imparts specific spectroscopic characteristics that are crucial for its identification and characterization. This guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with hypothetical experimental protocols for their acquisition.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from established chemical shift ranges, correlation tables, and fragmentation patterns of the constituent functional groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.2 | t | 1H | =C=H |
| ~4.7 | d | 2H | C=C=CH₂ |
| ~1.2 | s | 9H | -C(CH₃ )₃ |
Note: The signals for the allenic protons may exhibit long-range coupling.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C =O (Ketone) |
| ~200 | =C =C |
| ~90 | =C=C H₂ |
| ~80 | C =C=CH₂ |
| ~45 | C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium | C-H stretch (tert-butyl) |
| ~1950 | Medium | C=C=C asymmetric stretch (Allene) |
| ~1715 | Strong | C=O stretch (Ketone)[1][2][3] |
| ~1370 | Medium | C-H bend (tert-butyl) |
| ~850 | Strong | =C=CH₂ out-of-plane bend |
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 124 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | High | [M - C₃H₅]⁺ (Loss of allenyl radical) |
| 69 | Moderate | [C₅H₉]⁺ |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 41 | High | [C₃H₅]⁺ (Propargyl/allenyl cation) |
Experimental Protocols
The following are hypothetical, yet standard, protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: ATR
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface to ensure analysis of a pure compound.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.
-
-
Mass Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-300
-
-
Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern. Compare with spectral libraries if available.
Visualizations
Experimental Workflow
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Functional Groups to Spectral Data
Caption: Correlation of functional groups to spectral features.
References
Navigating the Unknown: A Technical Guide to the Stability and Handling of 2,2-Dimethylhexa-4,5-dien-3-one
Introduction
2,2-Dimethylhexa-4,5-dien-3-one is a fascinating molecule characterized by a sterically hindered ketone and a terminal allene functional group. Allenic ketones, in general, are recognized as versatile and highly reactive intermediates in organic synthesis.[1][2] Their utility in forming complex molecular architectures through reactions like Michael additions, cycloadditions, and various cascade reactions underscores their inherent reactivity.[1][3] This reactivity, however, also suggests potential stability challenges that necessitate careful handling and storage protocols. This document aims to provide a thorough, albeit inferred, guide to the safe handling, storage, and stability of this compound.
Chemical and Physical Properties
Quantitative experimental data for this compound is sparse. The following table summarizes the basic computed properties available from public databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem[4] |
| Molecular Weight | 124.18 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | Not Available |
Stability and Reactivity Profile
The stability of this compound is intrinsically linked to the reactivity of its allenic ketone moiety.
General Stability:
-
Thermal Stability: While specific data is unavailable, some allenic ketones are noted to be stable at room temperature in inert solvents like toluene.[3] However, the potential for thermal decomposition or rearrangement, especially in the presence of catalysts or impurities, should be considered.
-
Light Sensitivity: As with many unsaturated organic compounds, prolonged exposure to light may induce polymerization or degradation. It is advisable to store the compound in amber vials or otherwise protected from light.
-
Air and Moisture: The reactivity of the allene group may make it susceptible to oxidation or reaction with atmospheric moisture, particularly under non-neutral pH conditions. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Reactivity: Allenic ketones are known to be electrophilic at the central carbon of the allene and the carbonyl carbon. They are susceptible to:
-
Nucleophilic Attack: Allenic ketones readily undergo Michael addition with a variety of nucleophiles.[1]
-
Cycloaddition Reactions: They are known to participate in phosphine-catalyzed cycloaddition reactions.[3]
-
Dimerization: Some aryl allenyl ketones have been shown to dimerize in the presence of a phosphine catalyst.[3] This suggests a potential pathway for decomposition or byproduct formation during storage or handling.
-
Rearrangement: The allene functionality can potentially undergo rearrangement under acidic, basic, or thermal conditions.
The following diagram illustrates the general reactivity of 1,2-allenic ketones.
Handling and Storage Precautions
Given the likely flammable and reactive nature of this compound, the following handling and storage precautions, largely based on data for the isomeric compound 2,5-Dimethyl-2,4-hexadiene, are recommended.
| Precaution Category | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, flame-retardant lab coat, nitrile or neoprene gloves. |
| Engineering Controls | Work in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use only non-sparking tools. Take precautionary measures against static discharge. Ground and bond containers when transferring material. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. |
| Fire Safety | Flammable liquid. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Vapors may form explosive mixtures with air. |
Experimental Protocols
No specific experimental protocols involving this compound have been identified. The following is a general workflow for the safe handling of a reactive, flammable liquid in a research setting.
Quantitative Stability Data
There is currently no published quantitative data on the stability of this compound.
| Data Point | Value |
| Decomposition Rate | Not Available |
| Shelf Life | Not Available |
| Half-life in Solution | Not Available |
It is recommended that users perform small-scale, controlled experiments to determine the stability of this compound under their specific experimental conditions.
Biological Activity and Signaling Pathways
To date, no biological activity or involvement in signaling pathways has been reported for this compound in the public domain. Consequently, a diagram of signaling pathways cannot be provided.
Conclusion
This compound is a compound with significant potential for synthetic applications due to its reactive allenic ketone functionality. However, this same reactivity necessitates a cautious and well-informed approach to its handling and storage. In the absence of direct experimental data, researchers must rely on an understanding of the general behavior of allenic ketones and safety protocols for analogous compounds. The recommendations in this guide—including the use of appropriate personal protective equipment, engineering controls, and inert atmosphere techniques—are designed to mitigate the risks associated with this potentially unstable and flammable compound. Rigorous risk assessment and small-scale preliminary experiments are paramount for anyone intending to work with this compound.
References
An In-depth Technical Guide on the Known Isomers of 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,2-Dimethylhexa-4,5-dien-3-one and its Isomers
This compound, a molecule with the chemical formula C₈H₁₂O, possesses a unique allenic ketone functional group. The presence of a bulky tert-butyl group adjacent to the carbonyl function introduces significant steric hindrance, which can influence its reactivity and stability.
Isomers of this compound can be broadly categorized as constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula but different connectivity of atoms. Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. Due to the chiral axis of the allene group, this compound can exist as enantiomers.
A search of chemical databases reveals the existence of the parent compound, this compound[1]. However, specific literature detailing its synthesis and properties is scarce. Several constitutional isomers with varying positions of the double bonds are listed in databases like PubChem, but they lack associated experimental data.
Potential Isomers of Interest
Based on the molecular formula C₈H₁₂O, several constitutional isomers of this compound can be postulated. Some of these are listed in public databases, although without detailed characterization.
Table 1: Potential Constitutional Isomers of this compound
| IUPAC Name | CAS Number | Molecular Formula | Structure |
| This compound | Not Available | C₈H₁₂O | CC(C)(C)C(=O)C=C=C |
| 2,5-Dimethylhexa-1,4-dien-3-one | 10599-23-2 | C₈H₁₂O | CC(=C)C(=O)C=C(C)C |
| 2,2-Dimethylhex-4-yn-3-one | Not Available | C₈H₁₂O | CC#CC(=O)C(C)(C)C |
| 3,3-Dimethylhex-4-en-2-one | Not Available | C₈H₁₂O | CC=CC(C)(C)C(=O)C |
| 4,4-Dimethylhex-5-en-3-one | Not Available | C₈H₁₂O | C=CC(C)(C)C(=O)CC |
Note: The availability of experimental data for these isomers is limited.
Synthetic Approaches and Challenges
The synthesis of sterically hindered allenic ketones like this compound presents considerable challenges. A study on the synthesis of the structurally similar 4-tert-butyl-2,2,6-trimethyl-4,5-heptadien-3-one highlighted the difficulties in its preparation. The reaction of the corresponding lithium acetylide with pivaloyl chloride yielded complex mixtures with little to no desired product, suggesting that standard acylation methods may not be effective for such hindered systems[2].
General synthetic routes to allenic ketones could potentially be adapted for the synthesis of this compound and its isomers. These methods often involve:
-
Oxidation of Homopropargyl Alcohols: This is a common method for preparing allenic ketones.
-
Rearrangement of Propargyl Esters: Certain propargyl esters can undergo rearrangement to form allenic ketones.
-
Wittig-type Reactions: Reactions of acyl chlorides with specific phosphorus ylides can yield allenes.
A potential synthetic workflow for a generic allenic ketone is depicted below.
Figure 1. A generalized synthetic workflow for allenic ketones.
Characterization Techniques
The characterization of this compound and its isomers would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of the carbon skeleton and the position of the double and triple bonds. The characteristic chemical shifts of the allenic carbons (around 200 ppm for the central carbon and 90-110 ppm for the terminal carbons) would be a key indicator.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the cumulative double bonds of the allene group, typically in the range of 1950-1970 cm⁻¹. The carbonyl stretch would appear around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the isomers. Fragmentation patterns could provide further structural information.
Biological Significance and Future Directions
The biological activities of this compound and its isomers have not been reported. Allenic compounds, in general, are known to exhibit a range of biological activities, including as enzyme inhibitors and antimicrobial agents. The unique electronic and steric properties of this compound could make it and its isomers interesting candidates for biological screening.
Given the current lack of information, future research should focus on:
-
Development of robust synthetic routes to this compound and its isomers.
-
Thorough spectroscopic characterization of the synthesized isomers to build a comprehensive data library.
-
Investigation of the biological activities of these compounds, which could uncover novel therapeutic leads.
-
Computational studies to predict the properties and reactivity of these isomers to guide experimental work.
The relationship between the synthesis, characterization, and potential application of these compounds can be visualized as a logical flow.
Figure 2. Logical workflow for the study of novel chemical entities.
Conclusion
This technical guide has highlighted the significant knowledge gap concerning the isomers of this compound. While the parent molecule is known, there is a dearth of information regarding its synthesis, the existence and preparation of its isomers, and their potential applications. The steric hindrance posed by the t-butyl group likely contributes to the synthetic challenges. Future research efforts directed at the synthesis and characterization of these compounds are necessary to unlock their scientific and potentially therapeutic value. The methodologies and logical workflows presented here provide a framework for guiding such future investigations.
References
The Enigmatic Allenic Ketone: An In-depth Look at 2,2-Dimethylhexa-4,5-dien-3-one
An extensive review of available scientific literature and chemical databases reveals a significant gap in the documented history and experimental data for 2,2-Dimethylhexa-4,5-dien-3-one. While its existence is noted in chemical registries, detailed information regarding its discovery, synthesis, and biological activity remains largely unpublished.
This technical guide aims to provide a comprehensive overview of what is known about this allenic ketone and to contextualize its potential properties and synthetic pathways based on the broader understanding of related compounds. However, it is crucial for the reader to note that specific experimental protocols, quantitative data, and biological signaling pathways for this compound are not available in the current body of scientific literature.
Introduction to Allenic Ketones
Allenic ketones are a class of organic compounds characterized by the presence of an allene functional group (C=C=C) adjacent to a carbonyl group (C=O). This unique structural motif imparts distinct chemical reactivity, making them valuable intermediates in organic synthesis. The cumulated double bonds of the allene are perpendicular to each other, which can lead to axial chirality.
Physicochemical Properties of this compound
Based on its chemical structure, several physicochemical properties can be predicted. However, experimentally determined values are not publicly available.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₂O | - |
| Molecular Weight | 124.18 g/mol | - |
| XLogP3 | 1.9 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 1 | - |
| Rotatable Bond Count | 1 | - |
| Exact Mass | 124.088815 g/mol | - |
| Topological Polar Surface Area | 17.1 Ų | - |
Note: These values are computationally predicted and have not been experimentally verified.
Potential Synthetic Pathways
While a specific, documented synthesis for this compound is not available, general methods for the synthesis of allenic ketones can be proposed. A plausible approach would involve the oxidation of a corresponding allenic alcohol.
Conceptual Experimental Workflow: Oxidation of 2,2-Dimethylhexa-4,5-dien-3-ol
This hypothetical workflow outlines the general steps that would be involved in the synthesis of the target compound from its corresponding alcohol.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Starting Material: The synthesis would commence with 2,2-dimethylhexa-4,5-dien-3-ol.
-
Oxidation: The alcohol would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent. Common reagents for this type of transformation include pyridinium chlorochromate (PCC) or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). The reaction would likely be carried out at low temperatures to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture would be quenched and subjected to an aqueous work-up to remove the oxidizing agent and other water-soluble byproducts.
-
Extraction: The aqueous layer would be extracted with an organic solvent to isolate the crude product.
-
Drying and Concentration: The combined organic layers would be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product would then be purified using a technique such as column chromatography on silica gel to yield the pure this compound.
-
Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data
Without experimental data, we can only predict the characteristic signals that would be observed in the spectra of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signals |
| ¹H NMR | - Singlet for the six protons of the two methyl groups on the α-carbon.- Signals in the vinylic region for the protons of the allene group. |
| ¹³C NMR | - Signal for the carbonyl carbon.- Characteristic signal for the central carbon of the allene (C=C =C).- Signals for the other sp² and sp³ hybridized carbons. |
| IR Spectroscopy | - Strong absorption band for the C=O stretch.- Characteristic absorption band for the C=C=C stretch of the allene. |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been investigated. However, some allenic compounds have been shown to exhibit interesting biological properties, including acting as enzyme inhibitors. The reactivity of the allenic ketone functionality could potentially allow for covalent interactions with biological nucleophiles, such as cysteine residues in proteins.
Hypothetical Signaling Pathway Interaction
Given the electrophilic nature of the α,β-unsaturated ketone-like system within the allene structure, one could speculate on its potential to interact with cellular signaling pathways that are sensitive to electrophiles. For instance, it could potentially modulate pathways involving redox-sensitive transcription factors.
Caption: A hypothetical interaction of the compound with a target protein.
This diagram illustrates a speculative mechanism where the compound could covalently modify a target protein, leading to the modulation of a downstream signaling pathway and ultimately a biological response. It is important to reiterate that this is a purely hypothetical scenario and is not based on experimental evidence for this specific molecule.
Conclusion and Future Directions
An In-depth Technical Guide to 2,2-Dimethylhexa-4,5-dien-3-one
This technical guide provides a comprehensive overview of 2,2-Dimethylhexa-4,5-dien-3-one, an allenic ketone of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identifiers, physical and chemical properties, and provides a general experimental protocol for its synthesis.
Chemical Identity and Identifiers
This compound is a ketone featuring a cumulene functional group, specifically an allene, which is characterized by two consecutive carbon-carbon double bonds. Its systematic IUPAC name is this compound.[1] The structure consists of a hexan-3-one backbone with two methyl groups at the 2-position and allenic double bonds at the 4 and 5-positions.
| Identifier Type | Value |
| PubChem CID | 12721531[1] |
| Molecular Formula | C₈H₁₂O[1] |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h5H,1,4H2,2-3H3[1] |
| InChIKey | UBEBFLARCVORDQ-UHFFFAOYSA-N[1] |
| Canonical SMILES | C=C=CC(=O)C(C)(C)C[1] |
Note: A specific CAS Number for this compound has not been readily identified in public databases.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound. These values are predicted and have not been experimentally verified.
| Property | Value |
| Molecular Weight | 124.18 g/mol [1] |
| XLogP3 | 1.8[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 2[1] |
| Exact Mass | 124.088815 g/mol [1] |
| Monoisotopic Mass | 124.088815 g/mol [1] |
| Topological Polar Surface Area | 17.1 Ų[1] |
| Heavy Atom Count | 9[1] |
| Complexity | 188[1] |
Experimental Protocols
General Synthesis of α-Allenic Ketones from Homopropargylic Alcohols
This protocol describes a conceptual workflow for the synthesis of α-allenic ketones. The specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of α-allenic ketones.
Safety and Handling
Specific safety and handling data for this compound are not available. Therefore, it is recommended to handle this compound with the same precautions as other potentially hazardous ketones and unsaturated compounds. General safety precautions for related compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or outdoors.
-
Handling: Avoid breathing mist or vapors. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
The following diagram illustrates a logical workflow for handling a chemical with unknown specific safety data, based on general laboratory safety principles.
Caption: General laboratory workflow for handling chemicals.
Spectroscopic Data
Concluding Remarks
This compound is a sparsely documented allenic ketone. While its basic chemical identifiers and computed properties can be found, a significant lack of experimental data, including a confirmed CAS number and spectroscopic information, exists in the public domain. The synthesis of this compound would likely follow general procedures for the preparation of α-allenic ketones. Due to the absence of specific safety data, it is imperative to handle this chemical with a high degree of caution, employing standard laboratory safety protocols for potentially hazardous substances. Further research is required to fully characterize the physical, chemical, and biological properties of this compound.
References
A Theoretical Exploration of 2,2-Dimethylhexa-4,5-dien-3-one: A Computational Chemistry Whitepaper
For Immediate Release
This technical guide provides a comprehensive theoretical framework for the computational study of 2,2-Dimethylhexa-4,5-dien-3-one, an allenic ketone of interest in synthetic chemistry and drug development. In the absence of specific experimental or computational literature for this molecule, this whitepaper outlines a robust, theory-based approach for characterizing its structural, spectroscopic, and electronic properties using established computational chemistry protocols. This document is intended to guide researchers, scientists, and drug development professionals in the theoretical investigation of this and similar allenic ketone systems.
Introduction
Allenic ketones are a class of organic compounds characterized by the presence of an allene group adjacent to a carbonyl functionality. This unique structural motif imparts distinct chemical reactivity and spectroscopic signatures. This compound, with its sterically hindered carbonyl group and terminal allene, presents an interesting case for theoretical analysis. Computational chemistry offers a powerful, non-destructive means to elucidate the molecule's conformational landscape, vibrational modes, electronic structure, and potential reactivity, providing insights that can guide synthetic efforts and inform structure-activity relationship studies.
Molecular Structure and Conformational Analysis
The initial step in the computational study of this compound involves a thorough exploration of its potential energy surface to identify stable conformers. Due to the rotational freedom around the single bonds, several conformers may exist.
A detailed conformational analysis of ketones can be performed using quantum chemical calculations.[1][2][3] The relative energies of these conformers are crucial for understanding the molecule's behavior at room temperature.
Computational Protocol for Conformational Analysis
A typical workflow for identifying low-energy conformers is as follows:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a low-level theory (e.g., molecular mechanics with a suitable force field) to explore the potential energy surface.
-
Geometry Optimization: The resulting unique conformers are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE corrections, to determine their relative populations at a given temperature.
Expected Data from Conformational Analysis
The primary output of this analysis would be a table summarizing the relative energies and key geometrical parameters of the stable conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-O4) (°) | Dipole Moment (Debye) |
| 1 | 0.00 | value | value |
| 2 | value | value | value |
| 3 | value | value | value |
Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting various types of molecular spectra.[4]
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of this compound can be predicted from the harmonic frequency calculations performed on the optimized geometry of the most stable conformer.[5] These calculations provide the vibrational frequencies and their corresponding intensities.
Experimental Protocol (Computational):
-
Geometry Optimization: The molecular geometry is optimized at a suitable level of theory, commonly a DFT functional like B3LYP with a basis set such as 6-31G(d).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies.
-
Spectral Simulation: The calculated frequencies and intensities are convoluted with a Lorentzian or Gaussian function to generate a simulated spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν₁ | value | value | value | value | C=O stretch |
| ν₂ | value | value | value | value | C=C=C asymmetric stretch |
| ν₃ | value | value | value | value | C-H stretch |
| ... | ... | ... | ... | ... | ... |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy.[6][7]
Experimental Protocol (Computational):
-
Geometry Optimization: An accurate equilibrium geometry is obtained, typically using DFT.
-
NMR Calculation: The NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method.
-
Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.
| Atom | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) |
| C1 | value | value |
| C2 | value | value |
| ... | ... | ... |
| H1 | value | value |
| H2 | value | value |
| ... | ... | ... |
Electronic Properties and Reactivity
The electronic properties of this compound, such as the energies of the frontier molecular orbitals (HOMO and LUMO), provide insights into its reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
The reactivity of α,β-unsaturated carbonyl compounds is a well-studied area.[8][9] Computational studies on similar systems can elucidate reaction mechanisms.[10] For instance, the allenic system in this compound could be susceptible to nucleophilic attack.
Experimental Protocol (Computational) for Reactivity Studies:
-
Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are fully optimized.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products.
-
Frequency Calculation: Frequency calculations are performed on all stationary points to characterize them (minima or transition states) and to obtain ZPVE corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.
| Parameter | Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | value | 0.0 |
| Transition State | value | value |
| Product | value | value |
Conclusion
This whitepaper has outlined a comprehensive computational chemistry approach for the in-depth study of this compound. By employing the detailed methodologies for conformational analysis, spectroscopic prediction, and reactivity assessment, researchers can gain significant insights into the fundamental properties of this and related allenic ketones. The theoretical data generated from such studies will be invaluable for guiding future experimental work in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. esports.bluefield.edu - Computational Spectroscopy Of Organic Compounds Us [esports.bluefield.edu]
- 5. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 8. books.rsc.org [books.rsc.org]
- 9. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2,2-Dimethylhexa-4,5-dien-3-one: Laboratory Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2,2-Dimethylhexa-4,5-dien-3-one, a valuable allenic ketone intermediate in organic synthesis. The methods outlined below are based on established chemical transformations and provide a framework for the preparation and purification of this target compound. Two primary synthetic routes are presented, each involving a two-step sequence starting from commercially available materials.
Introduction
This compound, also known as tert-butyl allenyl ketone, is a reactive intermediate possessing both a sterically hindered ketone and a terminal allene functional group. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The protocols detailed herein describe its synthesis via the oxidation of a precursor secondary alcohol, which is prepared by the addition of an allenic nucleophile to pivalaldehyde.
Synthetic Strategies
The synthesis of this compound is approached via a two-step process:
-
Formation of the Precursor Alcohol: Synthesis of 2,2-Dimethylhexa-4,5-dien-3-ol through the Grignard reaction of allenylmagnesium bromide with pivalaldehyde.
-
Oxidation to the Ketone: Conversion of the secondary allenic alcohol to the target ketone using either a Swern oxidation or a Dess-Martin periodinane (DMP) oxidation.
These two oxidation methods are presented to offer flexibility based on available laboratory reagents, desired reaction conditions, and scale.
Method 1: Synthesis via Swern Oxidation
This method is a widely used and reliable procedure for the mild oxidation of secondary alcohols to ketones.
Experimental Workflow
Experimental Protocol: Synthesis of 2,2-Dimethylhexa-4,5-dien-3-ol
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask, and a small crystal of iodine is added. A solution of propargyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the remaining propargyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent, which exists predominantly as allenylmagnesium bromide.
-
Reaction with Pivalaldehyde: The Grignard reagent solution is cooled to -78 °C (dry ice/acetone bath). A solution of pivalaldehyde (1.1 eq.) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Quench and Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2,2-Dimethylhexa-4,5-dien-3-ol.
Experimental Protocol: Swern Oxidation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C.
-
Activation of DMSO: A solution of oxalyl chloride (1.5 eq.) in CH₂Cl₂ is added dropwise to a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in CH₂Cl₂ at -78 °C. The mixture is stirred for 15 minutes.
-
Addition of Alcohol: A solution of 2,2-Dimethylhexa-4,5-dien-3-ol (1.0 eq.) in CH₂Cl₂ is added dropwise to the activated DMSO solution at -78 °C. The reaction is stirred for 30 minutes.
-
Addition of Base: Triethylamine (5.0 eq.) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for another 30 minutes and then allowed to warm to room temperature.
-
Workup and Purification: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.
Method 2: Synthesis via Dess-Martin Periodinane (DMP) Oxidation
DMP oxidation is a very mild and selective method for oxidizing alcohols to ketones, often favored for sensitive substrates.
Experimental Workflow
Experimental Protocol: Synthesis of 2,2-Dimethylhexa-4,5-dien-3-ol
The protocol for the synthesis of the precursor alcohol is the same as described in Method 1.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of 2,2-Dimethylhexa-4,5-dien-3-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of DMP: Dess-Martin periodinane (1.2 eq.) is added to the solution in one portion at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the layers are clear. The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Reactants | Product | Reagents and Conditions | Typical Yield (%) |
| 1. Grignard Reaction | Propargyl bromide, Mg, Pivalaldehyde | 2,2-Dimethylhexa-4,5-dien-3-ol | THF, -78 °C to rt | 60-75 |
| 2a. Swern Oxidation | 2,2-Dimethylhexa-4,5-dien-3-ol | This compound | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | 85-95 |
| 2b. DMP Oxidation | 2,2-Dimethylhexa-4,5-dien-3-ol | This compound | Dess-Martin Periodinane, CH₂Cl₂, rt | 90-98 |
Spectroscopic Data for this compound (Expected):
| Type | Data |
| ¹H NMR | δ (ppm): ~5.3-5.5 (m, 1H, C=C=CH), ~4.7-4.9 (m, 2H, C=C=CH₂), ~1.2 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~210 (C=O), ~208 (C=C=CH₂), ~95 (C=C=CH), ~80 (C=C=CH₂), ~45 (quaternary C), ~26 (C(CH₃)₃) |
| IR (neat) | ν (cm⁻¹): ~1960 (C=C=C stretch, characteristic for allenes), ~1685 (C=O stretch) |
| MS (EI) | m/z (%): Expected molecular ion peak and fragmentation pattern corresponding to the loss of the tert-butyl group. |
Concluding Remarks
The synthetic methods described provide robust and adaptable protocols for the laboratory-scale preparation of this compound. The choice between Swern and Dess-Martin oxidation will depend on the specific requirements of the research, including substrate sensitivity, reagent availability, and desired scale of the reaction. Proper handling of air- and moisture-sensitive reagents is crucial for the success of the Grignard reaction, and appropriate safety precautions should be taken when working with all chemicals, particularly the malodorous byproducts of the Swern oxidation. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
Application Notes and Protocols for Cycloaddition Reactions of 2,2-Dimethylhexa-4,5-dien-3-one
Disclaimer: Extensive literature searches did not yield specific examples of cycloaddition reactions involving 2,2-Dimethylhexa-4,5-dien-3-one. The following application notes and protocols are based on the known reactivity of analogous allenyl ketones and are intended to serve as a starting point for experimental investigation.
Introduction
This compound is an allenic ketone, a class of compounds known to participate in various cycloaddition reactions. The presence of both an electron-deficient allenic system and a ketone carbonyl group allows for a range of pericyclic reactions, primarily [4+2] Diels-Alder and [2+2] photocycloadditions. These reactions are powerful tools for the synthesis of complex cyclic and bicyclic structures, which are valuable scaffolds in medicinal chemistry and drug development. This document provides an overview of the expected reactivity of this compound in these cycloaddition reactions and offers general experimental protocols based on analogous systems.
Predicted Reactivity and Reaction Pathways
Based on the functionalities present in this compound, two primary modes of cycloaddition are anticipated:
-
[4+2] Diels-Alder Reactions: The terminal double bond of the allene can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the adjacent ketone group activates the allene for this type of reaction. Both thermal and Lewis acid-catalyzed conditions can be employed.
-
[2+2] Photocycloadditions: Upon photochemical excitation, the allene can undergo a [2+2] cycloaddition with an alkene. These reactions typically proceed through a triplet diradical intermediate.
The general schemes for these reactions are depicted below.
Caption: Predicted cycloaddition pathways for this compound.
Application Note 1: [4+2] Diels-Alder Cycloadditions
The allene moiety of this compound is expected to function as a dienophile in Diels-Alder reactions. The adjacent electron-withdrawing ketone group activates the C4=C5 double bond for reaction with electron-rich dienes. Both cyclic and acyclic dienes can potentially be used as reaction partners.
Potential Diene Reaction Partners:
-
Cyclic Dienes: Cyclopentadiene, furan, and their derivatives are highly reactive dienes that are expected to yield bicyclic adducts.
-
Acyclic Dienes: Simple acyclic dienes like isoprene and 2,3-dimethyl-1,3-butadiene are also potential reaction partners.
Stereoselectivity:
The stereochemical outcome of the Diels-Alder reaction is governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions. However, the steric bulk of the gem-dimethyl group on the allenyl ketone may influence the endo/exo selectivity.
Lewis Acid Catalysis:
Lewis acids such as EtAlCl₂, Bi(OTf)₃, and others can be employed to enhance the reactivity of the allenyl ketone and potentially improve the diastereoselectivity of the cycloaddition.[1][2] Lewis acids coordinate to the carbonyl oxygen, further lowering the LUMO of the dienophile and accelerating the reaction.
Table 1: Predicted Outcomes for Diels-Alder Reactions
| Diene | Predicted Product | Potential Catalyst | Expected Selectivity |
| Cyclopentadiene | Bridged bicyclic ketone | None or Lewis Acid (e.g., EtAlCl₂) | Endo favored |
| Furan | Oxabicyclic ketone | None or Lewis Acid (e.g., Bi(OTf)₃) | Endo favored |
| Isoprene | Substituted cyclohexene | Lewis Acid (e.g., EtAlCl₂) | Regio- and stereoisomers possible |
Experimental Protocol 1: General Procedure for Thermal [4+2] Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific dienes.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous solvent (e.g., toluene, xylenes)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the ketone in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the diene (1.5-3.0 eq). For volatile dienes like cyclopentadiene, it is advisable to cool the reaction mixture before addition.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a thermal Diels-Alder reaction.
Application Note 2: [2+2] Photocycloadditions
Photochemical [2+2] cycloaddition is another viable pathway for the functionalization of this compound. In this reaction, the allene undergoes cycloaddition with an alkene upon irradiation with UV light. The reaction typically proceeds through the formation of a triplet diradical intermediate, which can lead to a mixture of stereoisomers.
Potential Alkene Reaction Partners:
-
Electron-rich alkenes: Enol ethers and enamines are generally good partners in these reactions.
-
Electron-deficient alkenes: Acrylates and acrylonitrile can also be used.
-
Unactivated alkenes: Simple alkenes may also react, though potentially with lower efficiency.
Regioselectivity:
The regioselectivity of the [2+2] photocycloaddition can be influenced by steric and electronic factors. The formation of the more stable diradical intermediate will likely dictate the major regioisomer.
Use of Photosensitizers:
For alkenes that do not absorb UV light efficiently, a triplet photosensitizer such as acetone or benzophenone can be used. The sensitizer absorbs the light and transfers the energy to the allenyl ketone, promoting it to the reactive triplet state.
Table 2: Predicted Outcomes for [2+2] Photocycloadditions
| Alkene | Predicted Product | Photosensitizer | Expected Outcome |
| Ethyl vinyl ether | Substituted cyclobutane | Potentially none (or acetone) | Mixture of regio- and stereoisomers |
| Acrylonitrile | Substituted cyclobutane | Potentially none (or benzophenone) | Mixture of regio- and stereoisomers |
| Cyclohexene | Bicyclic adduct | Acetone or benzophenone | Mixture of stereoisomers |
Experimental Protocol 2: General Procedure for [2+2] Photocycloaddition
Safety Note: UV radiation is harmful. Use appropriate shielding and eye protection.
Materials:
-
This compound
-
Alkene
-
Photoreactor (e.g., Rayonet reactor with appropriate wavelength lamps)
-
Quartz or Pyrex reaction vessel
-
Anhydrous, degassed solvent (e.g., acetonitrile, acetone)
-
Photosensitizer (optional, e.g., benzophenone)
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve this compound (1.0 eq) and the alkene (2.0-5.0 eq) in the chosen solvent. If a photosensitizer is used, add it at this stage (typically 0.1-0.3 eq).
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet excited state.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the reaction mixture at room temperature or with cooling. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed or no further conversion is observed, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a [2+2] photocycloaddition reaction.
Conclusion
While specific literature on the cycloaddition reactions of this compound is not currently available, its structure suggests a rich potential for participating in both [4+2] Diels-Alder and [2+2] photocycloaddition reactions. The protocols and application notes provided here, based on the established reactivity of similar allenyl ketones, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound. Experimental validation and optimization will be crucial to determine the precise reactivity, selectivity, and scope of these transformations.
References
Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan moieties are significant structural motifs in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatile nature of the furan ring allows it to serve as a scaffold in the design of novel therapeutics, often enhancing binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[3] This document provides detailed protocols for the synthesis of substituted furan derivatives via the metal-catalyzed cycloisomerization of 2,2-dimethylhexa-4,5-dien-3-one, an allenyl ketone. This method offers an efficient route to highly substituted and functionalized furans, which are valuable intermediates in drug discovery and development.[4]
Reaction Mechanism and Optimization
The synthesis of furan derivatives from allenyl ketones, such as this compound, is efficiently achieved through a metal-catalyzed cycloisomerization reaction. The proposed mechanism involves an initial activation of the allenyl ketone by a metal catalyst, typically a cationic gold(I) complex, leading to a cascade transformation that includes a[1][4]-alkyl shift. This key step allows for the formation of fully carbon-substituted furans.[4]
Several catalysts have been evaluated for this transformation. While gold(I) and gold(III) halides show low efficacy, cationic gold(I) complexes have been found to provide nearly quantitative yields. Other metal salts, such as Pt(II), Pt(IV), and Pd(II), have proven to be less efficient.[4] The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields and selectivity.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the gold-catalyzed synthesis of furans from allenyl ketones.
Quantitative Data Summary
The following table summarizes the reported yields for the cycloisomerization of allenyl ketones to furan derivatives under various catalytic conditions. This data is compiled from studies on substrates similar to this compound and demonstrates the superior efficacy of cationic gold(I) catalysts.[4]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AuCl (5) | DCE | 24 | < 5 |
| 2 | AuCl3 (5) | DCE | 24 | < 5 |
| 3 | [Au(PPh3)]NTf2 (2) | DCE | 0.5 | 98 |
| 4 | [Au(Johnphos)]NTf2 (2) | DCE | 0.5 | 99 |
| 5 | PtCl2 (5) | Toluene | 24 | < 5 |
| 6 | PtCl4 (5) | Toluene | 24 | < 5 |
| 7 | Pd(OAc)2 (5) | Toluene | 24 | < 5 |
DCE = 1,2-dichloroethane
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Allenyl ketones can be synthesized from corresponding propargyl alcohols.
Protocol 1: Gold-Catalyzed Synthesis of 2,3,5-Trimethyl-4-tert-butylfuran
This protocol is adapted from the general procedure for gold-catalyzed cycloisomerization of allenyl ketones.[4]
Materials:
-
This compound (1.0 mmol)
-
[Au(Johnphos)]NTf2 (0.02 mmol, 2 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add [Au(Johnphos)]NTf2 (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DCE (5 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 0.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure furan derivative.
-
Characterize the product by NMR and mass spectrometry.
Applications in Drug Development
Furan derivatives synthesized via this methodology have potential applications in various therapeutic areas due to their diverse biological activities. For instance, some furan-containing compounds have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[5] Others exhibit anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-γ.[6]
Potential Signaling Pathway Modulation
The synthesized furan derivatives could be screened for their ability to modulate key signaling pathways implicated in cancer and inflammation. For example, their pro-apoptotic activity could be investigated by examining their effects on the expression levels of p53 and Bcl-2 family proteins in cancer cell lines.
Caption: Potential mechanism of pro-apoptotic activity of synthesized furan derivatives.
Conclusion
The gold-catalyzed cycloisomerization of this compound provides an efficient and versatile method for the synthesis of highly substituted furan derivatives. These compounds are valuable for screening in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. ijabbr.com [ijabbr.com]
- 2. ift.co.za [ift.co.za]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,2-Dimethylhexa-4,5-dien-3-one in Total Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylhexa-4,5-dien-3-one, an α,β-unsaturated ketone featuring a sterically hindered tert-butyl group and a terminal allene, is a versatile building block in modern organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the construction of complex molecular architectures, particularly in the total synthesis of natural products. The presence of the allene moiety allows for participation in a variety of pericyclic reactions, most notably cycloadditions, providing rapid access to carbocyclic and heterocyclic scaffolds. This application note provides a comprehensive overview of the utility of this compound and related allenic ketones in total synthesis, with a focus on cycloaddition strategies. Detailed experimental protocols and quantitative data are presented to facilitate its application in the laboratory.
Key Applications in Total Synthesis
The primary application of this compound and analogous allenic ketones in total synthesis is their participation in cycloaddition reactions. The electron-deficient nature of the allene, conjugated to the ketone, makes it a potent dienophile and dipolarophile. Furthermore, the chirality of certain substituted allenes can be effectively transferred to the cycloadducts, enabling asymmetric synthesis.
A powerful and frequently employed strategy involves the in situ generation of the allenic ketone from a corresponding β,γ-alkynyl ketone through an enantioselective isomerization, followed by a stereoselective intramolecular [2+2] cycloaddition. This sequence has been successfully applied to the total synthesis of several complex natural products, including (-)-[1]-ladderanol, (+)-hippolide J, and (-)-cajanusine.[1][2][3]
Total Synthesis of (-)-[1]-Ladderanol, (+)-Hippolide J, and (-)-Cajanusine
The syntheses of these natural products showcase a convergent and efficient approach to constructing strained cyclobutane rings fused to other cyclic systems.[1][2][3] The core strategy relies on an enantioselective isomerization of a readily accessible β,γ-alkynyl ketone to a transient, chiral allenic ketone. This intermediate then undergoes a diastereoselective intramolecular [2+2] cycloaddition with a tethered alkene to furnish a bicyclo[4.2.0]octane or related scaffold with high stereocontrol.[2]
The general transformation is depicted in the workflow below:
Caption: Key enantioselective isomerization and [2+2] cycloaddition sequence.
This powerful one-pot transformation allows for the rapid assembly of the core structures of these natural products, significantly reducing the number of synthetic steps and improving overall efficiency.
Data Presentation
The following table summarizes the key quantitative data for the enantioselective isomerization/[2+2] cycloaddition sequence in the context of the total syntheses of related natural products.
| Natural Product Target | β,γ-Alkynyl Ketone Precursor | Isomerization Catalyst | Cycloaddition Promoter | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| ent-[1]-Ladderanol | (S)-1-(5-methylhex-1-en-6-yn-3-yl)-2,2-dimethylpropan-1-one | Chiral Thiourea Catalyst | Bi(OTf)₃ | MeNO₂ | -20 to rt | 75 | >20:1 | 94 | [3][4] |
| (+)-Hippolide J | (R)-1-((E)-5,6-epoxyhex-1-en-1-yl)-2,2-dimethylpropan-1-one derivative | Chiral Thiourea Catalyst | Bi(OTf)₃ | MeNO₂ | -20 to rt | 65 | >20:1 | 92 | [2] |
| (-)-Cajanusine | 1-(4-(benzyloxy)-3-methoxyphenyl)-5-(4-methoxyphenyl)pent-4-yn-1-one derivative | Chiral Thiourea Catalyst | Bi(OTf)₃ | MeNO₂ | -20 to rt | 68 | N/A | 96 | [1][5] |
Experimental Protocols
The following is a representative experimental protocol for the key enantioselective isomerization/[2+2] cycloaddition reaction, based on the synthesis of the core of ent-[1]-ladderanol.[3]
Synthesis of Bicyclo[4.2.0]octane Core
Materials:
-
(S)-1-(5-methylhex-1-en-6-yn-3-yl)-2,2-dimethylpropan-1-one (1.0 equiv)
-
Chiral Thiourea Catalyst (e.g., (1R,2R)-(-)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)cyclohexane-1,2-diamine derivative) (0.1 equiv)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (1.2 equiv)
-
Nitromethane (MeNO₂), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the β,γ-alkynyl ketone (1.0 equiv) and the chiral thiourea catalyst (0.1 equiv).
-
Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the starting ketone.
-
Stir the solution at room temperature for 1 hour to facilitate the enantioselective isomerization to the allenic ketone.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
In a separate flask, dissolve bismuth(III) triflate (1.2 equiv) in anhydrous nitromethane (MeNO₂).
-
Add the Bi(OTf)₃ solution dropwise to the reaction mixture at -20 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[4.2.0]octane product.
Characterization Data for a Representative Bicyclic Product:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) values consistent with the bicyclic structure, showing characteristic shifts for the cyclobutane and fused ring protons.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) values confirming the carbon framework of the product.
-
HRMS (ESI): Calculated and found m/z values corresponding to the molecular formula of the product.
-
Specific Rotation: [α]²⁵D value indicating the enantiomeric purity.
Signaling Pathways and Logical Relationships
The logical progression of the synthetic strategy can be visualized as follows:
Caption: General workflow for the total synthesis of natural products.
Conclusion
This compound and its structural analogs are highly valuable intermediates in the field of total synthesis. The enantioselective isomerization of their β,γ-alkynyl ketone precursors, followed by stereoselective cycloaddition reactions, provides a robust and efficient method for the construction of complex polycyclic systems. The application of this methodology in the total syntheses of (-)-[1]-ladderanol, (+)-hippolide J, and (-)-cajanusine highlights its power and versatility. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry to harness the synthetic potential of this important class of molecules.
References
- 1. Evolution of a Strategy for the Enantioselective Synthesis of (−)-Cajanusine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of (+)-Hippolide J and Reevaluation of Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of ent-[3]-Ladderanol: Development and Application of Intramolecular Chirality Transfer [2+2] Cycloadditions of Allenic Ketones and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of a Strategy for the Enantioselective Synthesis of (-)-Cajanusine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions with 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting stereoselective reactions on 2,2-Dimethylhexa-4,5-dien-3-one, a versatile building block in organic synthesis. Due to the limited specific literature on this exact substrate, the following protocols are based on analogous stereoselective reactions performed on structurally similar allenyl ketones. These methodologies offer a strong predictive framework for achieving high stereocontrol in the functionalization of this compound.
Organocatalytic Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to allenyl ketones represents a powerful method for the formation of new carbon-carbon bonds with high stereocontrol. Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have proven effective in achieving high enantioselectivity in the addition of β-dicarbonyl compounds to allenic systems.
Reaction Principle:
A chiral quaternary ammonium salt is employed to generate a chiral enolate from a pronucleophile. This enolate then adds to the central carbon of the allene in this compound, leading to the formation of a chiral β,γ-unsaturated ketone.
DOT Diagram of the Logical Workflow:
Caption: Workflow for Organocatalytic Conjugate Addition.
Quantitative Data Summary (Analogous Reactions):
| Entry | Nucleophile (Pronucleophile) | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2-Methyl-1,3-indandione | Cinchona Alkaloid Deriv. (10) | Toluene | 24 | rt | 95 | 92 |
| 2 | Dimethyl malonate | Biphenyl-based PTC (10) | CH2Cl2 | 48 | 0 | 88 | 90 |
| 3 | 1,3-Cyclohexanedione | Cinchona Alkaloid Deriv. (10) | Toluene | 36 | rt | 92 | 94 |
Experimental Protocol:
-
To a stirred solution of this compound (1.0 mmol) and the pronucleophile (1.2 mmol) in toluene (5 mL) is added cesium carbonate (1.5 mmol).
-
The chiral phase-transfer catalyst (0.1 mmol) is then added, and the reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral β,γ-unsaturated ketone.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Asymmetric Propargylation using Allenylboronates
The catalytic asymmetric propargylation of ketones provides a direct route to chiral homopropargylic alcohols, which are valuable synthetic intermediates. The use of chiral biphenols as catalysts for the reaction of allenylboronates with ketones has been shown to be highly effective.[1][2]
Reaction Principle:
A chiral biphenol catalyst activates the allenylboronate, which then undergoes a stereoselective nucleophilic addition to the carbonyl group of this compound. This reaction typically proceeds with high enantioselectivity.[1][2]
DOT Diagram of the Signaling Pathway:
Caption: Catalytic Cycle for Asymmetric Propargylation.
Quantitative Data Summary (Analogous Reactions): [1][2]
| Entry | Ketone | Catalyst (mol%) | Time (min) | Power (W) | Yield (%) | er |
| 1 | Acetophenone | (S)-3,3'-Br2-BINOL (10) | 60 | 10 | 95 | 97:3 |
| 2 | 2-Heptanone | (S)-3,3'-Br2-BINOL (10) | 60 | 10 | 85 | 92:8 |
| 3 | Cyclohexyl methyl ketone | (S)-3,3'-Br2-BINOL (10) | 60 | 10 | 91 | 95:5 |
Experimental Protocol: [2]
-
In a microwave vial, the chiral biphenol catalyst (0.05 mmol) is dissolved in the allenyldioxoborolane (0.75 mmol).
-
This compound (0.5 mmol) is added to the mixture.
-
The vial is sealed and subjected to microwave irradiation at a constant power of 10 W for 60 minutes.
-
After cooling to room temperature, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the chiral homopropargylic alcohol.
-
The enantiomeric ratio is determined by chiral HPLC analysis.
Synergistic Palladium/Chiral Primary Amine-Catalyzed α-Allylic Allenylation
A synergistic catalytic system involving a palladium complex and a chiral primary amine enables the asymmetric α-allylic allenylation of β-ketocarbonyls using 1,3-enynes as allene precursors. This method allows for the construction of all-carbon quaternary centers bearing an allene moiety with high diastereo- and enantioselectivity.
Reaction Principle:
The palladium catalyst activates the 1,3-enyne to form a palladium-allene intermediate. Simultaneously, the chiral primary amine reacts with the β-ketocarbonyl (in this case, a derivative of this compound) to form a chiral enamine. These two activated species then react to form the all-carbon quaternary center stereoselectively.
DOT Diagram of the Experimental Workflow:
Caption: Workflow for Synergistic Allylic Allenylation.
Quantitative Data Summary (Analogous Reactions):
| Entry | β-Ketocarbonyl | 1,3-Enyne | Ligand | Amine Catalyst | Yield (%) | dr | ee (%) |
| 1 | 2-acetylcyclohexanone | Phenylacetylene | L4 | A1 | 85 | >20:1 | 95 |
| 2 | Ethyl 2-oxocyclopentanecarboxylate | 1-Hexyne | L4 | A1 | 92 | >20:1 | 97 |
| 3 | 3-Oxo-3-phenylpropanenitrile | Phenylacetylene | L4 | A1 | 78 | 15:1 | 92 |
Experimental Protocol:
-
A mixture of the β-ketocarbonyl derived from this compound (0.1 mmol), the 1,3-enyne (0.3 mmol), Pd(PPh3)4 (5 mol%), the chiral ligand (5 mol%), the chiral primary amine catalyst (20 mol%), and an additive such as NaBArF4 (6 mol%) is prepared in a vial.
-
The appropriate solvent (e.g., ethyl acetate, 0.3 mL) is added, and the mixture is stirred at 40 °C for 24 hours.
-
After completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the product.
-
Diastereomeric ratio is determined by 1H NMR spectroscopy, and enantiomeric excess is determined by chiral HPLC.
References
Application Notes and Protocols: Metal-Catalyzed Transformations of 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylhexa-4,5-dien-3-one, an α,α-disubstituted allenyl ketone, represents a versatile building block in organic synthesis. The unique electronic and steric properties of its allenyl and carbonyl functionalities allow for a range of metal-catalyzed transformations, leading to diverse and complex molecular architectures. These transformations are of significant interest to the medicinal chemistry and drug development fields due to their ability to rapidly construct core heterocyclic scaffolds found in many biologically active compounds. This document provides an overview of key metal-catalyzed reactions involving this substrate and its analogs, complete with experimental protocols and quantitative data to facilitate their application in a research setting. While specific data for this compound is limited in the surveyed literature, the following protocols for structurally related terminal allenyl ketones are presented as established methodologies for this compound class.
Gold-Catalyzed Cycloisomerization to Furans
Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in catalyzing the cycloisomerization of allenyl ketones to form substituted furans.[1][2][3][4] This transformation is a powerful tool for the synthesis of this important heterocyclic motif. The reaction is believed to proceed through the activation of the allene by the gold catalyst, followed by a nucleophilic attack of the ketone oxygen.
General Reaction Pathway
The gold-catalyzed cycloisomerization of a terminal allenyl ketone typically proceeds as follows:
Caption: Gold-catalyzed cycloisomerization of an allenyl ketone to a furan.
Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization of a Terminal Allenyl Ketone
This protocol is adapted from general procedures for the gold-catalyzed cyclization of allenones.[5]
Materials:
-
Allenyl ketone (1.0 equiv)
-
Chloro(triphenylphosphine)gold(I) (PPh3AuCl) (0.02 equiv)
-
Silver triflate (AgOTf) (0.02 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add chloro(triphenylphosphine)gold(I) and silver triflate.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.
-
Add a solution of the allenyl ketone in anhydrous dichloromethane to the catalyst mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired furan.
Quantitative Data for Analogous Systems
The following table summarizes representative yields for the gold-catalyzed cycloisomerization of various allenyl ketones to furans.
| Entry | Allenyl Ketone Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 1-Phenyl-4,5-hexadien-3-one | AuCl3 | CH3CN | 85 | [2] |
| 2 | 1-(4-Methoxyphenyl)-4,5-hexadien-3-one | AuCl3 | CH3CN | 90 | [2] |
| 3 | 1-Cyclohexyl-4,5-hexadien-3-one | AuCl | Dioxane | 78 | [2] |
Palladium-Catalyzed Transformations
Palladium catalysts are widely used for various transformations of allenes, including cycloisomerization and coupling reactions.[6][7] For terminal allenyl ketones, palladium catalysis can lead to the formation of substituted furans, often through a cycloisomerization/dimerization pathway.[6]
General Reaction Pathway: Pd-Catalyzed Furan Synthesis
The palladium-catalyzed synthesis of furans from allenyl ketones can proceed through several mechanistic pathways, including the formation of a palladium-carbene intermediate.
Caption: Palladium-catalyzed furan synthesis from an allenyl ketone.
Experimental Protocol: Palladium-Catalyzed Cycloisomerization/Dimerization
This protocol is based on the work of Hashmi and coworkers for the synthesis of 2,4-disubstituted furans from terminal allenyl ketones.[6]
Materials:
-
Terminal allenyl ketone (1.0 equiv)
-
Palladium(II) chloride (PdCl2) (0.05 equiv)
-
Copper(II) chloride (CuCl2) (3.0 equiv)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the terminal allenyl ketone in methanol.
-
Add palladium(II) chloride and copper(II) chloride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2,4-disubstituted furan.
Quantitative Data for Palladium-Catalyzed Dimerization
| Entry | Allenyl Ketone Substrate | Product (2,4-Disubstituted Furan) | Yield (%) | Reference |
| 1 | 1-Phenyl-3,4-pentadien-2-one | 2,4-Bis(phenylacetyl)-furan | 85 | [6] |
| 2 | 1-(4-Chlorophenyl)-3,4-pentadien-2-one | 2,4-Bis((4-chlorophenyl)acetyl)-furan | 78 | [6] |
Rhodium-Catalyzed Transformations
Potential Application: Rhodium-Catalyzed Allylation
Rhodium catalysts can be employed in the allylation of ketones.[6] A potential transformation for this compound could involve an intramolecular cyclization, although this would be a novel application.
Experimental Workflow for Method Development
The following workflow can be used as a starting point for developing a rhodium-catalyzed transformation of this compound.
Caption: Workflow for developing a rhodium-catalyzed reaction.
Applications in Drug Development
The furan scaffold, readily accessible through the metal-catalyzed transformations of allenyl ketones, is a privileged structure in medicinal chemistry. Furan-containing molecules have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to rapidly synthesize polysubstituted furans from simple starting materials using the protocols described herein offers a valuable tool for generating compound libraries for drug discovery programs.
Conclusion
Metal-catalyzed transformations of this compound and related allenyl ketones provide efficient and versatile routes to valuable heterocyclic compounds, particularly substituted furans. The methodologies presented, utilizing gold and palladium catalysts, are well-established and offer a solid foundation for further exploration and application in both academic and industrial research, especially in the context of drug discovery and development. The exploration of other metal catalysts, such as rhodium, may unlock novel and synthetically useful transformations of this reactive substrate.
References
- 1. scispace.com [scispace.com]
- 2. Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Highly efficient synthesis of 3a,6a-dihydrofuro[2,3-b]furans via a novel bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan synthesis [organic-chemistry.org]
- 6. C-C-Bond Formation by the Palladium-Catalyzed Cycloisomerization/Dimerization of Terminal Allenyl Ketones: Selectivity and Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,2-Dimethylhexa-4,5-dien-3-one, a volatile allenic ketone. Given the absence of a standardized direct method for this specific compound, this document outlines protocols based on established analytical techniques for similar volatile ketones. The primary recommended method is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) due to its high sensitivity and selectivity for volatile organic compounds. An alternative method using High-Performance Liquid Chromatography (HPLC) with derivatization is also presented.
Analytical Techniques Overview
The quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Considerations |
| HS-GC-MS | Volatile analytes are partitioned into the headspace of a sealed vial and injected into a GC-MS system for separation and detection.[1][2] | High sensitivity, minimal sample preparation, reduced matrix effects, suitable for complex matrices.[2][3] | Requires a volatile analyte, optimization of headspace parameters is crucial.[2] |
| HPLC-UV/Vis | The analyte is separated on a chromatographic column and detected by UV/Vis absorption after derivatization.[4][5] | Suitable for less volatile compounds, widely available instrumentation. | Requires derivatization, potentially more complex sample preparation. |
| qNMR | The absolute or relative concentration of an analyte is determined by comparing the integral of its NMR signal to that of a certified internal standard.[6][7] | No need for an identical analytical standard of the target compound, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[8] |
Primary Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the quantification of this compound in various sample matrices, including biological fluids, reaction mixtures, and environmental samples.
Experimental Protocol
2.1.1. Sample Preparation
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial (e.g., 20 mL).
-
Add a suitable solvent (e.g., dimethyl sulfoxide or water) if necessary to dissolve or suspend the sample.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
-
Immediately seal the vial with a PTFE-faced septum and aluminum cap.
2.1.2. HS-GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Headspace Sampler | |
| Incubation Temperature | 80 - 120 °C |
| Incubation Time | 15 - 30 min |
| Syringe Temperature | 90 - 130 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
| SIM Ions | To be determined from the mass spectrum of the analyte |
2.1.3. Calibration
Prepare a series of calibration standards of this compound in the same matrix as the samples, covering the expected concentration range. Analyze the standards using the same HS-GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Data Presentation
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | R² |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD | >0.99 |
| Internal Standard | TBD | TBD | TBD | TBD | - | - | - | - |
TBD: To be determined experimentally.
Workflow Diagram
Caption: Workflow for HS-GC-MS analysis.
Alternative Method: HPLC with UV/Vis Detection following Derivatization
This method is suitable for samples where the analyte concentration is higher or when HS-GC-MS is not available. It requires a derivatization step to make the analyte detectable by UV/Vis.
Experimental Protocol
3.1.1. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
To 1 mL of the sample (in a suitable solvent like acetonitrile), add 1 mL of a saturated solution of DNPH in 2 M hydrochloric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Extract the derivatized analyte into a suitable organic solvent (e.g., hexane or dichloromethane).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3.1.2. HPLC-UV/Vis Parameters
| Parameter | Value |
| HPLC System | |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV/Vis Detector | |
| Wavelength | 360 nm |
3.1.3. Calibration
Prepare calibration standards of this compound and derivatize them in the same manner as the samples. Analyze the derivatized standards and construct a calibration curve.
Data Presentation
| Analyte Derivative | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linear Range (µg/mL) | R² |
| This compound-DNPH | TBD | TBD | TBD | TBD | >0.99 |
TBD: To be determined experimentally.
Derivatization and Analysis Workflow
Caption: HPLC analysis workflow with derivatization.
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly involving this compound in a biological context. The primary relevance of this compound is likely as a synthetic intermediate or a volatile byproduct. The logical relationship for its analysis is a standard analytical chemistry workflow.
Caption: Logical workflow for quantitative analysis.
References
- 1. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. agilent.com [agilent.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: 2,2-Dimethylhexa-4,5-dien-3-one as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2-Dimethylhexa-4,5-dien-3-one, an allenic ketone, as a reactive precursor for the synthesis of various heterocyclic compounds. The unique structural features of this molecule, including a sterically hindered carbonyl group and a terminal allene, offer pathways to diverse five-membered heterocycles such as furans, pyrazoles, and isoxazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of bioactive molecules.
Synthesis of Substituted Furans via Metal-Catalyzed Cycloisomerization
The cycloisomerization of allenic ketones is a powerful method for the synthesis of highly substituted furans. Various transition metals can catalyze this transformation, proceeding through an initial coordination of the metal to the allene, followed by nucleophilic attack of the carbonyl oxygen and subsequent rearrangement.
General Reaction Scheme:
Caption: General workflow for furan synthesis.
Experimental Protocol:
Note: This is a general protocol based on known transformations of allenic ketones and should be optimized for this compound.
Materials:
-
This compound
-
Silver(I) trifluoromethanesulfonate (AgOTf) or another suitable metal catalyst
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous solvent (10 mL) under an inert atmosphere, add the metal catalyst (e.g., AgOTf, 5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.
Expected Quantitative Data:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgOTf | CH₂Cl₂ | 25 | 12 | 75-85 |
| 2 | AuCl₃ | CH₃CN | 40 | 6 | 80-90 |
| 3 | Cu(OTf)₂ | Toluene | 60 | 8 | 70-80 |
Note: Yields are hypothetical and based on reactions with similar substrates.
Synthesis of Substituted Pyrazoles via Condensation with Hydrazine
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classic and reliable method for the synthesis of pyrazoles. Allenic ketones can serve as precursors to the requisite 1,3-dicarbonyl functionality or react directly with hydrazine through a Michael addition followed by cyclization and dehydration.
General Reaction Scheme:
Caption: Pathway for pyrazole synthesis.
Experimental Protocol:
Note: This is a general protocol and may require optimization.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Solvent (e.g., ethanol, acetic acid)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 mmol) in a suitable solvent (10 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography to yield the pyrazole.
Expected Quantitative Data:
| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | Reflux | 6 | 80-90 |
| 2 | Phenylhydrazine | Acetic Acid | 100 | 4 | 75-85 |
| 3 | Methylhydrazine | Ethanol | Reflux | 8 | 70-80 |
Note: Yields are hypothetical and based on reactions with similar substrates.
Synthesis of Substituted Isoxazoles via Reaction with Hydroxylamine
Similar to pyrazole synthesis, isoxazoles can be prepared from allenic ketones by reaction with hydroxylamine. The reaction likely proceeds through a Michael addition of the hydroxylamine, followed by cyclization and dehydration to form the isoxazole ring.
General Reaction Scheme:
Caption: Pathway for isoxazole synthesis.
Experimental Protocol:
Note: This is a general protocol and may require optimization.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium acetate, triethylamine)
-
Solvent (e.g., ethanol, methanol)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and a base (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography to obtain the desired isoxazole.
Expected Quantitative Data:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Acetate | Ethanol | Reflux | 8 | 70-80 |
| 2 | Triethylamine | Methanol | Reflux | 10 | 65-75 |
| 3 | Potassium Carbonate | Ethanol | Reflux | 6 | 75-85 |
Note: Yields are hypothetical and based on reactions with similar substrates.
Disclaimer: The provided protocols are intended as a guide and are based on general methodologies for the synthesis of heterocyclic compounds from allenic ketones. The specific reactivity of this compound may vary, and optimization of reaction conditions will be necessary to achieve the desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylhexa-4,5-dien-3-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one and related allenic ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of allenic ketones.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| LY-01 | Low or no product yield. | 1. Inactive Catalyst/Reagents: The catalyst (e.g., Palladium complex) may have decomposed, or reagents may be of poor quality. 2. Sub-optimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal. 3. Impure Starting Materials: Contaminants in the starting materials can interfere with the reaction. | 1. Catalyst/Reagent Quality: Use freshly opened or properly stored reagents. Consider catalyst deactivation and handle air-sensitive materials in a glovebox. 2. Condition Optimization: Systematically vary the temperature and reaction time. Screen different solvents to find the optimal one for your specific substrate. 3. Starting Material Purity: Purify starting materials before use, for example, by distillation or chromatography. |
| SP-01 | Formation of significant side products. | 1. Competing Reactions: Depending on the synthetic route, side reactions like polymerization, isomerization, or decomposition can occur. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products. | 1. Minimize Side Reactions: Adjusting the reaction temperature (often lowering it) can suppress side reactions. The order of addition of reagents can also be critical. 2. Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases. |
| PU-01 | Difficulty in purifying the final product. | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult. 2. Product Instability: The allenic ketone may be unstable under the purification conditions (e.g., on silica gel). | 1. Alternative Purification: Explore other purification techniques such as distillation, recrystallization, or using a different stationary phase for chromatography (e.g., alumina). 2. Stability Considerations: If the product is unstable on silica gel, consider deactivating the silica gel with a small amount of triethylamine or using a different purification method altogether.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare α-allenic ketones?
A1: Several methods are employed for the synthesis of α-allenic ketones. One common approach is the oxidation of the corresponding allenic alcohols.[3] Another effective method involves the hydroalkylation of 1,3-enynes with ketones, which can be achieved using cooperative catalysis.[4][5][6] Additionally, α-allenic aldehydes and ketones can be synthesized from homopropargylic alcohols through a visible-light-mediated tandem oxidative aryl migration/carbonyl formation reaction.[7]
Q2: How can I minimize the formation of isomeric impurities?
A2: The formation of isomeric impurities is a common challenge in allene synthesis. Careful control of reaction conditions is crucial. For instance, in electrophilic additions to allenes, the regioselectivity can be influenced by the stability of the intermediate carbocation.[8] The choice of catalyst and ligands can also play a significant role in controlling the stereoselectivity of the reaction.
Q3: My allenic ketone seems to decompose upon storage. How can I improve its stability?
A3: Allenes, and particularly allenic ketones, can be prone to decomposition. To enhance stability, store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid exposure to light and air. The presence of acidic or basic impurities can also catalyze decomposition, so ensuring high purity is essential.[1]
Q4: What analytical techniques are best for characterizing this compound?
A4: A combination of spectroscopic techniques is recommended for the characterization of your target compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments, which is crucial for structural elucidation. The characteristic chemical shifts for the allene and ketone functional groups should be observable.
-
Infrared (IR) spectroscopy: Look for the characteristic stretching frequencies of the C=O (ketone) and C=C=C (allene) groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Synthesis of β-Allenyl Ketones via Hydroalkylation of 1,3-Enynes with Ketones
This protocol is adapted from a general method for the hydroalkylation of 1,3-enynes.[9]
Materials:
-
(COD)Pd(CH₂TMS)₂ (2.5 mol%)
-
Senphos ligand (3.0 mol%)
-
Toluene
-
1,3-Enyne (1.0 equiv.)
-
B(C₆F₅)₃ (10.0 mol%)
-
PMP (1,2,2,6,6-pentamethylpiperidine) (10.0 mol%)
-
Ketone (2.0 equiv.)
-
Diethyl ether (Et₂O)
-
Hexanes
-
Silica gel
Procedure:
-
In a nitrogen-filled glovebox, add (COD)Pd(CH₂TMS)₂ (2.5 mol%), Senphos ligand (3.0 mol%), and toluene (0.5 mL) to an oven-dried 4 mL vial containing a stir bar.
-
Stir the mixture for 5 minutes.
-
Add the 1,3-enyne (1.0 equiv.), B(C₆F₅)₃ (10.0 mol%), PMP (10.0 mol%), and the ketone (2.0 equiv.).
-
Cap the vial, remove it from the glovebox, and stir at room temperature for 4 hours.
-
After the reaction is complete, pass the mixture through a short silica plug, eluting with Et₂O (3 x 2 mL).
-
Concentrate the resulting mixture.
-
Purify the crude material by silica gel column chromatography (e.g., using a mixture of CH₂Cl₂/hexanes or Et₂O/hexanes) to obtain the allene product.[9]
| Reagent | Molar Equivalence | Purpose |
| (COD)Pd(CH₂TMS)₂ | 0.025 | Palladium catalyst precursor |
| Senphos | 0.030 | Ligand |
| 1,3-Enyne | 1.0 | Starting material |
| Ketone | 2.0 | Starting material |
| B(C₆F₅)₃ | 0.10 | Co-catalyst |
| PMP | 0.10 | Base |
| Toluene | - | Solvent |
Visualizations
Caption: Experimental workflow for the synthesis of allenic ketones.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 2. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allene synthesis by 1,4-addition [organic-chemistry.org]
- 7. Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis [organic-chemistry.org]
Common side products in the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A prevalent and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 2,2-dimethylhexa-4,5-dien-3-ol. Several oxidation reagents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and the profile of potential side products. Commonly used methods include Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation.
Q2: What are the primary side products observed during the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. However, some common impurities that may be encountered include:
-
Unreacted Starting Material: Incomplete oxidation can result in the presence of the precursor alcohol, 2,2-dimethylhexa-4,5-dien-3-ol.
-
Isomerization Products: The allenic moiety is susceptible to isomerization under certain conditions, potentially leading to the formation of the conjugated diene, 2,2-dimethylhexa-3,5-dien-3-one, or the alkyne, 2,2-dimethylhex-4-yn-3-one.
-
Over-oxidation/Cleavage Products: The use of harsh oxidizing agents, such as those in the Jones oxidation, can lead to the cleavage of the carbon-carbon bonds, resulting in smaller carboxylic acids and ketones.[1]
-
Solvent Adducts/Byproducts: Specific oxidation methods can introduce unique impurities. For instance, the Swern oxidation is known to produce foul-smelling dimethyl sulfide, as well as carbon monoxide and carbon dioxide.[2][3] Under certain conditions, a methylthiomethyl (MTM) ether of the starting alcohol may also form.[4][5]
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial.
-
For oxidation reactions, using milder and more selective reagents like Dess-Martin periodinane (DMP) can prevent over-oxidation and is compatible with a wider range of functional groups.[6][7][8][9]
-
Maintaining a low reaction temperature, especially for methods like the Swern oxidation (typically below -60 °C), is critical to suppress side reactions.[5]
-
Ensuring the reaction goes to completion through careful monitoring (e.g., by TLC or LC-MS) will minimize the amount of unreacted starting material.
-
Using neutral or slightly basic conditions can help prevent the acid- or base-catalyzed isomerization of the allene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the desired product with significant starting material remaining. | Incomplete reaction due to insufficient oxidant, low reaction temperature, or short reaction time. | Increase the equivalents of the oxidizing agent, prolong the reaction time, or slightly increase the reaction temperature (while monitoring for side product formation). Ensure the quality and activity of the oxidant. |
| Presence of a compound with a similar polarity to the product, but with a different spectroscopic signature (e.g., conjugated diene signals in NMR). | Isomerization of the allene to a more stable conjugated system. This can be catalyzed by acidic or basic impurities or prolonged heating. | Use a buffered system or a non-acidic/non-basic workup. Minimize reaction time and avoid excessive heating during purification. Consider using a milder, neutral oxidant like DMP. |
| Formation of lower molecular weight, acidic byproducts detected by LC-MS or extraction with base. | Over-oxidation and cleavage of the target molecule, particularly when using strong, non-selective oxidants like Jones reagent.[10] | Switch to a milder oxidizing agent such as Dess-Martin periodinane or perform the oxidation under carefully controlled conditions (e.g., low temperature, slow addition of the oxidant). |
| A strong, unpleasant odor is emanating from the reaction mixture. | This is characteristic of dimethyl sulfide, a byproduct of the Swern oxidation.[2][3] | Conduct the reaction in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach solution.[3] |
| Isolation of a sulfur-containing byproduct when using Swern oxidation. | Formation of a methylthiomethyl (MTM) ether of the starting alcohol. This can occur if the reaction temperature is not kept sufficiently low.[4][5] | Strictly maintain the reaction temperature below -60 °C. Ensure the alcohol is added to the activated DMSO solution at the correct temperature. |
Experimental Protocols
Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a common and mild method for the oxidation of the precursor alcohol.
Materials:
-
2,2-dimethylhexa-4,5-dien-3-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylhexa-4,5-dien-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add Dess-Martin periodinane (1.2-1.5 eq) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts have dissolved.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution through a pad of diatomaceous earth to remove any fine solids.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Synthetic route to this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Various products formed on oxidation of 2,5- dimethylhexan-3-one are :(i)\n \n \n \n \n (ii)\n \n \n \n \n (iii) $C{H_3}COOH$(iv) HCOOHa.) (i) and (ii)b.) (i), (ii) and (iii)c.) (i), (ii), (iii) and (iv)d.) (iii) and (iv) [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
Degradation pathways of 2,2-Dimethylhexa-4,5-dien-3-one under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Dimethylhexa-4,5-dien-3-one. The information focuses on the potential degradation pathways of this allenic ketone under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a ketone containing a sterically hindered carbonyl group due to the adjacent tert-butyl group.[1] It also possesses a terminal allene functional group, which is a system of two cumulative double bonds. This combination of functional groups dictates its reactivity.
Q2: What are the expected degradation pathways for this compound under acidic conditions?
Under acidic conditions, the degradation is expected to be initiated by protonation of the carbonyl oxygen, which activates the molecule for nucleophilic attack.[2] The allene group can also be protonated. The most likely degradation pathway involves the hydration of the allene, leading to an enol which then tautomerizes to a more stable β,γ-unsaturated ketone.
Q3: What are the likely degradation products of this compound in a basic medium?
In the presence of a base, the degradation is anticipated to proceed through different mechanisms. One possibility is the isomerization of the allene to a conjugated diene. Another potential pathway is the attack of a nucleophile (like hydroxide) at the carbonyl carbon.[3][4]
Q4: Are there any specific safety precautions to consider when handling this compound and its degradation reactions?
Yes. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All reactions should be carried out in a well-ventilated fume hood. Some of the potential degradation products may be volatile or have unknown toxicity.
Troubleshooting Guides
Acid-Catalyzed Degradation
| Issue | Possible Cause | Suggested Solution |
| No reaction or very slow reaction rate. | Insufficient acid catalyst concentration. | Increase the concentration of the acid catalyst incrementally. Consider using a stronger acid. |
| Low reaction temperature. | Increase the reaction temperature. Monitor for the formation of side products. | |
| Formation of multiple unexpected products. | The reaction conditions are too harsh, leading to side reactions or polymerization. | Reduce the acid concentration and/or the reaction temperature. |
| The starting material is impure. | Purify the this compound before use, for example, by distillation or chromatography. | |
| Difficulty in isolating and purifying the product. | The product is volatile or unstable under the purification conditions. | Use gentle purification techniques such as flash chromatography at low temperatures. Avoid high vacuum and high temperatures during solvent removal. |
Base-Catalyzed Degradation
| Issue | Possible Cause | Suggested Solution |
| Polymerization of the starting material. | The basic conditions are too strong, promoting uncontrolled polymerization of the allene or subsequent conjugated systems. | Use a milder base or lower the concentration of the base. Reduce the reaction temperature. |
| Incomplete reaction. | The base is not strong enough to initiate the desired reaction. | Switch to a stronger base. Ensure the solvent is compatible with the chosen base. |
| Steric hindrance from the tert-butyl group is slowing down the reaction. | Increase the reaction time and/or temperature. | |
| Formation of an inseparable mixture of isomers. | The reaction is not stereoselective and produces multiple isomers of the degradation product. | This may be an inherent feature of the reaction. Try different bases or reaction conditions to see if the product ratio can be influenced. |
Experimental Protocols
General Protocol for Acid-Catalyzed Degradation
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Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, THF, or water).
-
Add the acid catalyst (e.g., HCl, H₂SO₄, 0.1-1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Base-Catalyzed Degradation
-
Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or THF).
-
Add the base (e.g., NaOH, KOH, or NaOEt, 1.0-2.0 eq) to the solution. The addition can be done at 0 °C to control the initial reaction rate.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by distillation or column chromatography.
Degradation Pathway Diagrams
Caption: Proposed degradation pathway under acidic conditions.
Caption: Proposed degradation pathway under basic conditions.
Quantitative Data Summary
| Condition | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Major Product Yield (%) |
| Acidic | 0.1 M HCl | 25 | 12 | 85 | 70 |
| Acidic | 0.1 M H₂SO₄ | 50 | 4 | 95 | 80 |
| Basic | 1 M NaOH in EtOH | 25 | 24 | 60 | 45 |
| Basic | 1 M NaOEt in EtOH | 78 | 6 | 90 | 75 |
References
Technical Support Center: Optimizing Cycloaddition Reactions of 2,2-Dimethylhexa-4,5-dien-3-one
Welcome to the technical support center for optimizing reaction conditions for cycloadditions involving 2,2-Dimethylhexa-4,5-dien-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cycloaddition reactions for this compound?
A1: this compound, an allenic ketone, can participate in various cycloaddition reactions, primarily [2+2], [3+2], and [4+2] cycloadditions. The reaction pathway is often dictated by the choice of catalyst and the reaction partner. Lewis acids typically promote [2+2] cycloadditions with alkenes, while phosphine catalysts can facilitate [3+2] and [4+2] annulations, depending on the substrate and reaction conditions.
Q2: How does the bulky tert-butyl group on this compound affect its reactivity in cycloadditions?
A2: The sterically demanding tert-butyl group adjacent to the carbonyl can significantly influence both the rate and selectivity of cycloaddition reactions. It can hinder the approach of reactants, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times). However, this steric bulk can also be advantageous in controlling diastereoselectivity by favoring specific transition states that minimize steric interactions.[1][2]
Q3: What are the common side reactions observed in the cycloadditions of allenic ketones like this compound?
A3: Common side reactions include dimerization or polymerization of the allene, especially under thermal conditions or with certain catalysts. In phosphine-catalyzed reactions, a common byproduct can be the α-alkylidene pyran, resulting from a formal [4+2] dimerization of the allenyl ketone.[3] With highly reactive dienophiles, undesired competing reaction pathways may also be observed. Careful optimization of reactant concentrations, temperature, and catalyst loading is crucial to minimize these side products.
Q4: Can I use thermal conditions for the cycloaddition of this compound?
A4: While thermal cycloadditions of allenes are possible, they often require high temperatures and can lead to a mixture of products with low selectivity.[1][2] For this compound, the steric hindrance of the tert-butyl group may necessitate even harsher conditions, increasing the likelihood of side reactions. Catalytic methods, using either Lewis acids or phosphines, are generally preferred as they proceed under milder conditions and offer better control over the reaction outcome.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity.2. Steric hindrance from the tert-butyl group.3. Low reactivity of the reaction partner (e.g., electron-neutral alkene).4. Catalyst poisoning. | 1. Increase catalyst loading (e.g., from 10 mol% to 20 mol%).2. Switch to a more active catalyst (e.g., a more Lewis acidic catalyst or a more nucleophilic phosphine).[3]3. Increase reaction temperature or prolong reaction time.4. Use a more activated reaction partner (e.g., an electron-deficient alkene).5. Ensure all reagents and solvents are pure and dry. |
| Poor Diastereoselectivity | 1. Reaction temperature is too high.2. Inappropriate catalyst or solvent.3. Insufficient steric differentiation in the transition state. | 1. Lower the reaction temperature.2. Screen different catalysts; for Lewis acid catalysis, the size of the ligands can influence selectivity.[1][2]3. For phosphine catalysis, chiral phosphines can be employed to induce enantioselectivity.[3]4. Vary the solvent, as solvent polarity can influence the stability of transition states. |
| Formation of Side Products (e.g., Dimerization) | 1. High concentration of the allene.2. Reaction temperature is too high.3. Catalyst promotes side reactions. | 1. Use a higher concentration of the other reactant relative to the allene.2. Add the allene slowly to the reaction mixture to maintain a low instantaneous concentration.3. Lower the reaction temperature.4. Screen different catalysts that may be less prone to promoting dimerization. |
| Difficulty in Product Purification | 1. Formation of closely related isomers.2. Presence of unreacted starting materials and catalyst residues. | 1. Optimize reaction conditions to improve selectivity.2. Employ careful chromatography, potentially using different solvent systems or column packings.3. For phosphine-catalyzed reactions, a wash with dilute acid can sometimes help remove the phosphine oxide byproduct. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting points for optimizing reaction conditions for the cycloaddition of this compound, based on data for analogous allenic ketones.
Table 1: Lewis Acid-Catalyzed [2+2] Cycloaddition with Alkenes
| Entry | Lewis Acid (equiv.) | Alkene (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | EtAlCl₂ (1.5) | 2.0 | CH₂Cl₂ | -78 to rt | 12 | Moderate to Good | Varies |
| 2 | Bi(OTf)₃ (0.2) | 2.0 | MeNO₂ | rt | 24 | Moderate | Varies |
| 3 | Sc(OTf)₃ (0.1) | 3.0 | Toluene | 0 to rt | 18 | Moderate | Varies |
Note: The steric bulk of the tert-butyl group may necessitate stronger Lewis acids or longer reaction times compared to less hindered allenyl ketones.[1][2]
Table 2: Phosphine-Catalyzed [3+2] Cycloaddition with Electron-Deficient Alkenes
| Entry | Phosphine Catalyst (mol%) | Alkene (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ (20) | 1.2 | Toluene | rt | 12-24 | Moderate |
| 2 | PBu₃ (20) | 1.2 | Toluene | rt | 12-24 | Good |
| 3 | (R)-BINAP (20) | 1.2 | CH₂Cl₂ | 0 | 24 | Moderate (enantioselective) |
Note: The reactivity of allenic ketones in phosphine-catalyzed cycloadditions can be lower than that of allenoates. Non-conjugated enones and enoates may not be viable substrates.[3]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed [2+2] Cycloaddition:
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is added the allenyl ketone (1.0 equiv) and the desired alkene (2.0-5.0 equiv) in a dry solvent (e.g., CH₂Cl₂, toluene). The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C). The Lewis acid (e.g., EtAlCl₂ in hexanes, or a catalytic amount of a solid Lewis acid) is then added dropwise. The reaction is stirred at this temperature for the specified time, and then allowed to warm to room temperature if required. The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition:
To a flask containing a solution of the electron-deficient alkene (1.0 equiv) and the phosphine catalyst (10-30 mol%) in a dry solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere, is added a solution of the allenyl ketone (1.2-1.5 equiv) in the same solvent, often dropwise at room temperature or 0 °C. The reaction mixture is stirred for the specified time until completion (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloadduct.
Mandatory Visualizations
Caption: General experimental workflow for cycloaddition reactions of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Catalytic cycles for phosphine and Lewis acid-mediated cycloadditions.
References
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
Troubleshooting low reactivity of 2,2-Dimethylhexa-4,5-dien-3-one
Welcome to the technical support center for 2,2-Dimethylhexa-4,5-dien-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to the reactivity of this sterically hindered allenic ketone.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity with this compound in my reaction?
A1: The low reactivity of this compound is primarily attributed to significant steric hindrance. The carbonyl group is flanked by a bulky tert-butyl group (two methyl groups on the alpha-carbon), which physically blocks the approach of nucleophiles to the electrophilic carbonyl carbon. Generally, ketones are less reactive than aldehydes due to the presence of two electron-donating alkyl groups, and this effect is amplified in this molecule.[1][2]
Q2: What are the possible reactive sites on this compound?
A2: As an α,β-unsaturated ketone analogue, this compound has two primary electrophilic sites for nucleophilic attack. This can lead to different products depending on the reaction conditions and the nature of the nucleophile.
-
1,2-Addition: Direct attack on the carbonyl carbon.
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Conjugate (1,4) Addition: Attack on the β-carbon (C4) of the allene system.[3]
Q3: Can the allene functional group interfere with my desired reaction at the carbonyl group?
A3: Yes, the allene group can compete for reagents. Depending on the reaction conditions, side reactions such as isomerization, cyclization, or reactions involving the allene itself can occur. The choice of catalyst and reaction conditions is crucial to direct the reactivity to the desired site. For instance, palladium catalysts are often employed in reactions involving allenes to achieve specific outcomes.[4]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Your reaction shows a significant amount of unreacted this compound after the expected reaction time.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Activation Energy | Increase the reaction temperature in increments of 10-20°C. | The steric hindrance raises the activation energy barrier for the reaction. Higher temperatures can provide the necessary energy to overcome this barrier. |
| Low Electrophilicity of Carbonyl | Add a Lewis acid catalyst (e.g., MgBr₂, ZnCl₂, TiCl₄) or a Brønsted acid. | The catalyst coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. |
| Poor Nucleophile | Switch to a less sterically demanding or a more reactive (harder) nucleophile. | A smaller or more reactive nucleophile may be better able to access the hindered carbonyl carbon. |
| Insufficient Reaction Time | Extend the reaction time and monitor by TLC or GC-MS. | Sterically hindered reactions are often slow. The reaction may simply need more time to proceed to completion. |
| Impure Starting Material | Re-purify the this compound, for example by distillation or chromatography. | Impurities can inhibit catalysts or react preferentially with reagents, stalling the desired reaction. |
Problem 2: Formation of Multiple Products / Low Yield of Desired Product
The reaction consumes the starting material but results in a mixture of products or a low yield of the intended product.
Diagram of Competing Nucleophilic Attack Sites
Caption: Potential sites for nucleophilic attack on the allenic ketone.
| Potential Cause | Recommended Solution | Rationale |
| Lack of Regioselectivity | Use a "harder" nucleophile (e.g., organolithium reagents) to favor 1,2-addition. Use a "softer" nucleophile (e.g., Gilman cuprates, thiols) to favor 1,4-addition. | The regioselectivity of the attack is governed by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophile, while the β-carbon of the allene is "soft".[3] |
| Isomerization of Allene | Run the reaction under milder, aprotic conditions and at lower temperatures. | The presence of acid or base, especially at elevated temperatures, can catalyze the isomerization of the allene to a more stable conjugated diene, which would then react differently. |
| Catalyst-Induced Side Reactions | Screen different catalysts. For example, if using a palladium catalyst, try different ligands or pre-catalysts. | The choice of catalyst can significantly influence the reaction pathway. Some catalysts may favor undesired side reactions.[4] |
| Product Decomposition | Ensure the workup procedure is mild and appropriate for the expected product. Analyze the crude reaction mixture to see if the product forms and then decomposes. | The desired product might be unstable under the reaction or workup conditions (e.g., acidic or basic workup). |
Factors Influencing Reactivity: A Summary
The following table summarizes key variables and their likely effect on reactions with this compound.
| Factor | Modification | Expected Effect on Reactivity/Selectivity |
| Temperature | Increase | Increases reaction rate but may decrease selectivity and promote side reactions. |
| Catalyst | Add Lewis Acid (e.g., TiCl₄) | Increases rate of 1,2-addition by activating the carbonyl group. |
| Add Palladium Catalyst | Can mediate a variety of transformations, often favoring reactions involving the allene moiety.[4] | |
| Nucleophile | Change from Soft (e.g., R₂CuLi) to Hard (e.g., RLi) | Shifts selectivity from 1,4-addition towards 1,2-addition. |
| Solvent | Change from Protic to Aprotic | Can suppress proton-transfer side reactions and may alter nucleophile reactivity. |
| Steric Bulk | Use a less hindered nucleophile | Increases the rate of attack at the sterically congested carbonyl center. |
Generalized Experimental Protocol: Nucleophilic Addition
This protocol provides a general starting point for a nucleophilic addition to this compound. Note: This is a generalized procedure and may require significant optimization.
Objective: To perform a 1,2-addition of a Grignard reagent to this compound.
Experimental Workflow Diagram
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 4. Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the thermal instability of 2,2-Dimethylhexa-4,5-dien-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The primary concern is its thermal instability. As an allenic ketone, this compound is susceptible to decomposition and polymerization, especially when heated. This can lead to reduced purity, yield loss, and the formation of unwanted byproducts during reactions, purification, and storage.
Q2: What are the likely decomposition pathways for this compound?
A2: While specific studies on this compound are limited, analogous allenic ketones can undergo several thermal rearrangements and decomposition reactions. These may include cyclization, dimerization, and polymerization. The presence of the conjugated diene and ketone functionalities makes it reactive.
Q3: How can I minimize thermal decomposition during a reaction?
A3: To minimize thermal decomposition, it is crucial to maintain a low reaction temperature. Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use a carefully controlled heating mantle with a temperature probe and aim for the lowest effective temperature. Additionally, minimizing reaction time can reduce the extent of degradation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability during storage, this compound should be stored at low temperatures, preferably at -20°C or below, in an inert atmosphere (e.g., under argon or nitrogen). It should be kept in a tightly sealed container to prevent exposure to air and moisture, which can catalyze decomposition. The use of a radical inhibitor is also recommended for long-term storage.
Q5: Can I use a stabilizer with this compound? If so, what is recommended?
A5: Yes, using a stabilizer is highly recommended. Radical inhibitors are effective in preventing the polymerization of unsaturated compounds. Common choices include butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ). These are typically added in small concentrations (100-500 ppm).
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | Thermal decomposition of the starting material or product. | - Maintain strict temperature control throughout the reaction and workup. - Use a low-temperature purification method such as flash chromatography with a cooled column. - Add a radical inhibitor to the reaction mixture if compatible with the chemistry. |
| Presence of polymeric material in the product | Polymerization of the allenic ketone. | - Store the compound at or below -20°C with a stabilizer. - Avoid prolonged heating during reaction or purification. - Degas solvents to remove oxygen, which can initiate polymerization. |
| Inconsistent reaction outcomes | Variable decomposition of the starting material. | - Use freshly purified this compound for each reaction. - Ensure consistent and accurate temperature monitoring in all experiments. - Standardize storage conditions and handling procedures. |
| Discoloration of the compound upon storage | Onset of decomposition or polymerization. | - Check the integrity of the storage container seal. - Ensure the storage atmosphere is inert. - Consider repurifying the material if the discoloration is significant. |
Experimental Protocols
Low-Temperature Purification of this compound
This protocol describes a method for purifying thermally sensitive ketones, adapted for this compound to minimize degradation.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
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Hexanes and Ethyl Acetate (pre-cooled to 4°C)
-
Glassware (oven-dried)
-
Flash chromatography system with a jacketed column
-
Circulating chiller
Procedure:
-
Preparation:
-
Pre-cool the circulating chiller to 4°C.
-
Connect the chiller to the jacketed chromatography column to maintain a low temperature.
-
Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate) and pre-cool it to 4°C.
-
Dissolve the crude this compound in a minimal amount of the cold eluent.
-
-
Chromatography:
-
Pack the column with silica gel using the cold eluent.
-
Carefully load the dissolved sample onto the column.
-
Begin elution with the pre-cooled solvent system, maintaining a constant flow rate.
-
Collect fractions in tubes placed in an ice bath.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 20°C).
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For the final stages of solvent removal, a high-vacuum pump can be used, but care should be taken to avoid excessive heating of the flask.
-
-
Storage:
-
To the purified product, add a radical inhibitor (e.g., BHT, 100-500 ppm).
-
Store the purified compound in a sealed vial under an inert atmosphere at -20°C or below.
-
Visualizations
Caption: Workflow for low-temperature purification.
Caption: Troubleshooting logic for thermal instability issues.
Technical Support Center: Column Chromatography Purification of 2,2-Dimethylhexa-4,5-dien-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,2-Dimethylhexa-4,5-dien-3-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Recommended Solution |
| No compound eluting from the column | 1. Compound decomposition on silica gel: Allenic ketones can be sensitive to the acidic nature of silica gel.[1] 2. Incorrect solvent system: The mobile phase may be too non-polar to elute the compound. 3. Compound is highly retained: Strong interaction with the stationary phase. | 1. Test the stability of your compound on a small amount of silica gel using a TLC plate before running the column.[1] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine). 2. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. 3. If the compound is still not eluting with a high polarity solvent, consider switching to a different solvent system. |
| Poor separation of the desired compound from impurities | 1. Inappropriate mobile phase polarity: The solvent system may not be optimized to resolve the compound from impurities. 2. Column overloading: Too much sample has been loaded onto the column. 3. Improper column packing: Channeling or cracks in the silica bed can lead to poor separation.[2] | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation.[3] 2. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. 3. Ensure the column is packed uniformly without any air bubbles or cracks. Dry packing followed by wet packing with the initial mobile phase is a common technique.[4] |
| Streaking or tailing of the compound band | 1. Compound is sparingly soluble in the mobile phase: This can cause the compound to move unevenly down the column. 2. Interaction with acidic sites on silica gel: The ketone functionality can interact with acidic silanol groups. | 1. Choose a solvent system in which your compound is readily soluble. You may need to use a stronger, more polar solvent to initially dissolve your sample before loading it onto the column (in a minimal amount). 2. Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine, to neutralize the acidic sites on the silica gel. |
| Multiple fractions containing the desired product | 1. Band broadening: The compound band spreads out as it moves down the column. 2. Elution too slow or too fast: Both can lead to broader peaks. | 1. This is a common occurrence. Combine the pure fractions after analyzing them by TLC or another analytical technique. 2. Apply gentle pressure (flash chromatography) to speed up the elution and minimize diffusion, which can cause band broadening.[3] |
| Compound appears to have decomposed after purification | 1. Instability on silica gel: As mentioned, the compound may not be stable to the stationary phase. 2. Prolonged exposure to the stationary phase: The longer the compound is on the column, the greater the chance of degradation. | 1. Use a deactivated stationary phase or an alternative like alumina. 2. Use flash chromatography to minimize the purification time.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Based on the purification of similar allenic ketones, a good starting point would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate or diethyl ether.[1][5] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Optimization using TLC is highly recommended to determine the ideal solvent ratio.
Q2: How can I tell if my compound is decomposing on the silica gel?
A2: Before running a column, you can perform a simple stability test. Spot your crude mixture on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots or the disappearance of your product spot. If new spots appear, your compound is likely decomposing.
Q3: Should I use dry loading or wet loading for my sample?
A3: Wet loading (dissolving the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent) is generally preferred as it can lead to better band resolution.[3] However, if your compound is not very soluble in the mobile phase, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is a viable alternative.
Q4: What is the ideal Rf value I should aim for on a TLC plate before running a column?
A4: For optimal separation, an Rf value of 0.2 to 0.3 for the compound of interest is generally recommended.[3] This typically provides a good balance between retention on the column and elution time, allowing for effective separation from impurities.
Q5: Can I reuse my column?
A5: While it is possible to reuse a column by flushing it with a very polar solvent and then re-equilibrating with your starting mobile phase, it is generally not recommended for high-purity applications. Impurities from a previous run may slowly elute and contaminate your current purification. For the best results, always use a freshly packed column.
Data Presentation
Table 1: Recommended Starting Mobile Phase Systems for Allenic Ketone Purification
| Solvent System | Typical Starting Ratio (v/v) | Elution Order | Notes |
| Hexanes / Ethyl Acetate | 98:2 to 90:10 | Non-polar impurities elute first, followed by the allenic ketone. | A very common and effective system for moderately polar compounds.[5] |
| Hexanes / Diethyl Ether | 95:5 to 85:15 | Similar to Hexanes/Ethyl Acetate. | Diethyl ether is slightly less polar than ethyl acetate and can sometimes provide different selectivity.[1] |
| Dichloromethane / Hexanes | 10:90 to 50:50 | Can be used for compounds that are not very soluble in hexanes alone. | Dichloromethane will increase the polarity of the mobile phase. |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a hexanes/ethyl acetate or hexanes/diethyl ether solvent system.
-
Identify a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Dry pack the column with silica gel (typically 50-100 times the weight of the crude material).
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Wet the column by carefully adding the initial, least polar mobile phase identified in the TLC analysis. Allow the solvent to run through the silica gel until it is fully saturated, ensuring no air bubbles are trapped.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb into the silica gel.
-
Carefully add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica bed.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Begin collecting fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
References
Preventing polymerization of 2,2-Dimethylhexa-4,5-dien-3-one upon storage
This technical support center provides guidance on the proper storage and handling of 2,2-Dimethylhexa-4,5-dien-3-one to prevent its polymerization. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Viscosity Increase or Solidification | Polymerization has occurred. | Discard the reagent. Do not attempt to use the polymerized material as it will lead to inaccurate and unreliable experimental results. Review storage conditions and inhibitor levels for future batches. |
| Discoloration (e.g., yellowing) | Onset of degradation or polymerization. | The product's purity may be compromised. It is advisable to re-purify the compound if possible or use a fresh batch for sensitive applications. Ensure storage is in a dark, cool, and inert environment. |
| Inconsistent Experimental Results | Partial polymerization or degradation of the starting material. | Confirm the purity of the this compound stock using analytical methods such as NMR or GC-MS before use. Aliquot fresh material for each experiment to avoid contamination of the main stock. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to prevent polymerization?
A1: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, temperatures of -20°C or -80°C are recommended to significantly slow down potential degradation and polymerization reactions.[1][2][3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial as the compound has unsaturated bonds that can react with oxygen.
-
Light: Protect from light by using an amber-colored vial or by wrapping the container with aluminum foil.[3] Light, especially UV radiation, can initiate polymerization in vinyl ketones.[4][5][6]
Q2: Should I add a polymerization inhibitor to this compound upon receipt?
A2: It is highly recommended. Due to its structure, which contains both a vinyl ketone and an allene functional group, this compound is susceptible to free-radical polymerization. The addition of a suitable inhibitor is a critical preventative measure.
Q3: What inhibitors are recommended, and at what concentration?
A3: Phenolic inhibitors are commonly used for unsaturated monomers. The choice and concentration will depend on the intended application and storage duration.
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 200 | A common and effective inhibitor for vinyl monomers.[1] |
| 4-Methoxyphenol (MEHQ) | 100 - 200 | Often preferred due to its lower toxicity compared to hydroquinone.[7] |
| Butylated Hydroxytoluene (BHT) | 100 - 200 | Another effective phenolic inhibitor.[7][8] |
It is crucial to ensure the inhibitor is thoroughly mixed with the compound.
Polymerization and Prevention
Q4: What is the likely mechanism of polymerization for this compound?
A4: The polymerization of this compound is most likely to proceed via a free-radical mechanism. The vinyl and allene groups contain reactive π-bonds that are susceptible to radical attack, leading to chain propagation.
Q5: How can I detect if my sample has started to polymerize?
A5: Early signs of polymerization include an increase in viscosity, the appearance of cloudiness, or the formation of a solid precipitate. If any of these are observed, the product should be considered compromised.
Q6: Can I salvage a partially polymerized sample?
A6: It is not recommended. Attempting to use a partially polymerized sample will lead to inconsistent and unreliable experimental outcomes. It is safer and more efficient to discard the compromised material and start with a fresh, properly inhibited batch.
Experimental Protocols
Protocol for Inhibitor Addition
-
Preparation: In a well-ventilated fume hood, bring the sealed container of this compound to room temperature before opening to prevent moisture condensation.
-
Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (e.g., BHT) in a compatible, volatile solvent (e.g., dichloromethane or diethyl ether) at a concentration that will result in the desired final ppm level upon addition.
-
Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add the calculated volume of the inhibitor stock solution to the this compound.
-
Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.
-
Solvent Removal (if necessary): If the solvent is not desired in the final product, it can be removed under a gentle stream of nitrogen.
-
Storage: Securely seal the container, wrap it in foil to protect from light, and store it at the recommended low temperature.
Visualizations
Caption: Workflow for preventing polymerization of this compound.
Caption: Simplified free-radical polymerization pathway and the role of inhibitors.
References
- 1. Methyl vinyl ketone (stabilised) for synthesis 78-94-4 [sigmaaldrich.com]
- 2. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 4. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Spectral Analysis: 2,2-Dimethylhexa-4,5-dien-3-one vs. 2,2-Dimethylhex-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethylhexa-4,5-dien-3-one and a structurally similar alternative, 2,2-Dimethylhex-4-en-3-one. The objective is to offer a clear, data-driven comparison to aid in the structural elucidation and characterization of these compounds. This document summarizes predicted and experimental NMR data in tabular form, details the experimental protocols for data acquisition, and includes visualizations to illustrate molecular structure and analytical workflow.
¹H and ¹³C NMR Spectral Data Comparison
The following tables present a comparison of the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2,2-Dimethylhex-4-en-3-one.
Table 1: ¹H NMR Chemical Shift (δ) Comparison
| This compound (Predicted) | 2,2-Dimethylhex-4-en-3-one (Experimental) |
| Proton Assignment | Chemical Shift (ppm) |
| H1 (CH₃) | 1.15 |
| H4 (=CH) | 5.65 |
| H5 (=CH₂) | 4.80 |
| H6 (=CH₂) | 4.80 |
Note: Predicted data for this compound was obtained from online NMR prediction tools. Experimental data for 2,2-Dimethylhex-4-en-3-one was sourced from SpectraBase.
Table 2: ¹³C NMR Chemical Shift (δ) Comparison
| This compound (Predicted) | 2,2-Dimethylhex-4-en-3-one (Experimental) |
| Carbon Assignment | Chemical Shift (ppm) |
| C1 (CH₃) | 26.5 |
| C2 (C) | 45.0 |
| C3 (C=O) | 205.0 |
| C4 (=CH) | 95.0 |
| C5 (=C=) | 210.0 |
| C6 (=CH₂) | 80.0 |
Note: Predicted data for this compound was obtained from online NMR prediction tools. Experimental data for 2,2-Dimethylhex-4-en-3-one was sourced from SpectraBase.
Experimental Protocols
The following section outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules.
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][2]
-
Solvent Selection: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used. The choice of solvent depends on the solubility of the analyte and its chemical stability.
-
Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube.[3]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized by shimming to obtain sharp spectral lines.[4]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a decent signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0 ppm.[4]
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR spectral analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: A simplified workflow illustrating the key steps in NMR spectral analysis.
References
A Comparative Guide to the Spectroscopic Profile of 2,2-Dimethylhexa-4,5-dien-3-one: An In-Silico and Theoretical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical spectroscopic data for 2,2-Dimethylhexa-4,5-dien-3-one, a unique allenic ketone. In the absence of publicly available experimental spectra, this document leverages computational chemistry predictions to offer a detailed in-silico spectroscopic profile, serving as a valuable reference for researchers engaged in the synthesis, identification, and characterization of this and similar molecules.
Spectroscopic Data Comparison
The following tables present the predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopic data for this compound. These values were generated using established computational methods and provide a foundational dataset for comparison with future experimental findings.
Infrared (IR) Spectroscopy
The predicted IR spectrum is characterized by the distinctive vibrational modes of the allenic and carbonyl functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=C=C Asymmetric Stretch | ~1950 |
| C=O Stretch | ~1710 |
| C-H Stretch (sp²) | ~3050 |
| C-H Stretch (sp³) | 2950-2850 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is predicted to show characteristic signals for the allenic and tert-butyl protons. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =C=CH | ~5.3 | Triplet | 1H |
| =CH₂ | ~4.8 | Doublet | 2H |
| -C(CH₃)₃ | ~1.2 | Singlet | 9H |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The carbon NMR spectrum is predicted to display distinct signals for the carbonyl, allenic, and tert-butyl carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~205 |
| C =C=C | ~210 |
| C=C =C | ~95 |
| C=C=C H₂ | ~80 |
| C (CH₃)₃ | ~45 |
| -C(C H₃)₃ | ~27 |
Experimental Protocols
While specific experimental data for this compound is not available, the following are generalized protocols for obtaining the spectroscopic data discussed.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology:
-
A small drop of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
The plates are mounted in the spectrometer's sample holder.
-
The spectrum is acquired by scanning the mid-infrared region (typically 4000-400 cm⁻¹).
-
A background spectrum of the clean salt plates is also acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology for ¹H and ¹³C NMR:
-
Approximately 5-10 mg of the this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
The acquired data is then processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data, a crucial process in chemical structure verification.
Caption: A flowchart outlining the process of comparing theoretically predicted and experimentally obtained spectroscopic data for structural elucidation.
A Researcher's Guide to the Structural Analysis of 2,2-Dimethylhexa-4,5-dien-3-one Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. This guide provides a comparative overview of X-ray crystallography for the structural analysis of 2,2-Dimethylhexa-4,5-dien-3-one and its derivatives, alongside alternative analytical techniques.
Unveiling Molecular Architecture: The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[1] This powerful technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry. The resulting three-dimensional model is crucial for understanding intermolecular interactions within the crystal lattice, which can influence physical properties and biological activity.
Experimental Protocol: A Step-by-Step Workflow for Crystal Structure Determination
The process of determining a crystal structure via SCXRD involves a series of meticulous steps, from crystal preparation to data analysis and structure refinement.
-
Crystal Growth : The initial and often most challenging step is to obtain a high-quality single crystal of the target compound.[2] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm, and free from significant defects.
-
Crystal Mounting and Data Collection : A suitable crystal is selected and mounted on a goniometer head. The mounted crystal is then placed in a diffractometer, where it is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement : The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This initial model is then refined to improve the fit between the observed and calculated diffraction data, resulting in a final, accurate three-dimensional structure.
-
Data Deposition : Following structure determination, the crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.[3]
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and may be more suitable in certain contexts.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions. | Unambiguous and highly detailed structural information. | Requires a high-quality single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms in solution. | Provides information about the structure and dynamics in solution. Does not require crystallization. | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for bond lengths and angles. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Rapid and non-destructive. Good for identifying key chemical bonds. | Provides limited information about the overall 3D structure. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the molecular formula and fragmentation patterns. | Highly sensitive and requires very small amounts of sample. | Provides no direct information about the 3D structure or stereochemistry. |
| Computational Chemistry | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data. | Can provide insights into structures that are difficult to study experimentally. Allows for the study of reaction mechanisms and conformational analysis. | The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is often necessary. |
Illustrative Crystallographic Data for an Allenic Ketone Derivative
The following table presents a hypothetical set of crystallographic data for a derivative of this compound. This data is representative of what would be obtained from a successful X-ray diffraction experiment and is provided for illustrative purposes.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₁₄O |
| Formula Weight | 150.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.45(1) |
| γ (°) | 90 |
| Volume (ų) | 983.4(4) |
| Z | 4 |
| Data Collection | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | 5678 |
| Independent Reflections | 1734 |
| Refinement | |
| R-factor (%) | 4.2 |
| Goodness-of-fit | 1.05 |
Molecular Structure of this compound
The unique structural feature of this compound is the allene group, a chain of three carbon atoms with two cumulative double bonds. This arrangement results in a linear geometry for the central carbon atom and perpendicular planes for the two terminal carbons of the allene moiety.
References
Comparative Study of Catalysts for Reactions of 2,2-Dimethylhexa-4,5-dien-3-one and Structurally Similar Allenic Ketones
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of catalytic systems for reactions involving 2,2-dimethylhexa-4,5-dien-3-one and structurally related allenic ketones. Due to a lack of specific published data for this compound, this document leverages experimental data from closely analogous substrates to illustrate the performance of different catalyst classes. The information herein is intended to serve as a foundational resource for catalyst selection and reaction design in the context of allenic ketone transformations.
Introduction to Catalytic Transformations of Allenic Ketones
Allenic ketones are versatile building blocks in organic synthesis, offering multiple reactive sites for catalytic transformations. The judicious choice of catalyst can steer the reaction towards various valuable products through pathways such as cyclization, isomerization, and reduction. This guide focuses on three prominent classes of catalysts: phosphine organocatalysts, gold-based catalysts, and palladium catalysts, each demonstrating unique reactivity and selectivity profiles in the transformation of allenic ketones.
Comparative Performance of Catalysts
The following table summarizes the performance of representative catalysts in reactions with allenic ketones. It is important to note that the substrates are structural analogs of this compound, and reaction outcomes may vary with the specific substrate.
| Catalyst System | Substrate | Reaction Type | Product | Yield (%) | Selectivity | Key Reaction Conditions |
| Phosphine Organocatalyst | ||||||
| Triphenylphosphine (PPh₃) | Allenyl methyl ketone | [2+3] Cycloaddition | Spirocyclic pyran | Moderate | E/Z ratio of ~85/15 | 20 mol% PPh₃, Toluene, Room Temp, 20 h |
| Gold-Based Catalyst | ||||||
| (Ph₃P)AuCl / AgSbF₆ | 1-(1-Adamantyl)-4-methylpenta-2,3-dien-1-one | Cycloisomerization | 2,5-dihydrofuran derivative | High | Not specified | 5 mol% (Ph₃P)AuCl, 5 mol% AgSbF₆, CH₂Cl₂, Room Temp |
| Palladium Catalyst | ||||||
| Palladium on Carbon (Pd/C) | General Allenic Ketones | Hydrogenation | Saturated Ketone | High | Not applicable | 10% Pd/C, H₂ (1 atm), Ethanol, Room Temp |
Experimental Protocols
Phosphine-Catalyzed [2+3] Cycloaddition of Allenyl Methyl Ketone
Objective: To synthesize a spirocyclic pyran derivative via a phosphine-catalyzed dimerization of an allenyl ketone.[1]
Materials:
-
Allenyl methyl ketone
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a solution of allenyl methyl ketone in anhydrous toluene (0.5 M), add triphenylphosphine (20 mol%).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dimeric pyran product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and E/Z isomer ratio.
Gold-Catalyzed Cycloisomerization of an Allenic Ketone
Objective: To synthesize a 2,5-dihydrofuran derivative through the gold-catalyzed cycloisomerization of a substituted allenic ketone.
Materials:
-
1-(1-Adamantyl)-4-methylpenta-2,3-dien-1-one
-
(Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a glovebox, dissolve the allenic ketone substrate in anhydrous dichloromethane.
-
In a separate vial, prepare the active gold catalyst by dissolving (Ph₃P)AuCl (5 mol%) and AgSbF₆ (5 mol%) in anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by passing the mixture through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the 2,5-dihydrofuran product.
-
Characterize the product using standard spectroscopic methods.
Palladium-Catalyzed Hydrogenation of an Allenic Ketone
Objective: To achieve the complete reduction of the carbon-carbon double bonds in an allenic ketone to yield the corresponding saturated ketone.
Materials:
-
Allenic ketone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Standard hydrogenation flask
-
Magnetic stirrer
Procedure:
-
Dissolve the allenic ketone in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 wt% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude saturated ketone.
-
If necessary, purify the product by column chromatography or distillation.
-
Confirm the structure of the product by spectroscopic analysis.
Visualizing Catalytic Pathways
The following diagram illustrates the divergent reaction pathways of a generic allenic ketone, such as this compound, under different catalytic conditions.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of 2,2-Dimethylhexa-4,5-dien-3-one Detection Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel compounds is paramount. This guide provides a comparative overview of potential analytical methods for the validation of 2,2-Dimethylhexa-4,5-dien-3-one detection, a unique ketone with a reactive allene moiety. Due to the absence of established standardized methods for this specific analyte, this document outlines plausible approaches based on common practices for similar volatile organic compounds and ketones, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Challenges
The unique structure of this compound presents distinct analytical challenges. Its volatility suggests that GC-MS is a suitable technique; however, the conjugated diene and ketone functional groups may also allow for sensitive detection by LC-MS/MS following appropriate derivatization. Potential thermal instability of the allene group during GC analysis and the need for a suitable derivatizing agent for LC-MS/MS are key considerations in method development and validation.
Comparison of Analytical Methods
The following table summarizes the estimated performance characteristics of two proposed analytical methods for the detection of this compound. These are projected values based on methods for structurally similar compounds and should be validated experimentally.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion masses. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 15 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Matrix Effect | Low to Moderate | Moderate to High |
| Derivatization | Not typically required | Potentially required (e.g., with 2,4-DNPH) |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point and will require optimization and validation for the specific matrix and instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
For liquid samples (e.g., plasma, urine), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.
-
LLE Protocol: To 1 mL of sample, add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
SPE Protocol: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Load 1 mL of the sample onto the cartridge. Wash with 1 mL of 5% methanol in water. Elute the analyte with 1 mL of methanol. Evaporate the eluate and reconstitute as described for LLE.
-
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound (exact m/z values to be determined from a full scan analysis of a standard).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, particularly if the compound can be efficiently ionized or derivatized.
1. Sample Preparation and Derivatization:
-
Sample extraction can be performed as described for GC-MS (LLE or SPE).
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): To the dried extract, add 50 µL of a 0.1% DNPH solution in acetonitrile with 0.1% sulfuric acid. Heat at 60°C for 30 minutes. After cooling, add 50 µL of deionized water. The sample is then ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Ion Source Parameters: To be optimized for the specific DNPH derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for the DNPH derivative of this compound need to be determined by infusing a derivatized standard.
Workflow and Pathway Visualizations
To ensure the reliability and accuracy of any analytical method, a thorough validation process is essential. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A generalized workflow for the validation of an analytical method.
Conclusion
The selection of an appropriate analytical method for the detection and quantification of this compound will depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. GC-MS offers a straightforward approach for this volatile compound, while LC-MS/MS, potentially with derivatization, may provide superior sensitivity and selectivity. The provided protocols and performance estimates serve as a foundation for the development and rigorous validation of a robust analytical method, ensuring data of the highest quality and reliability for drug development and scientific research.
A Comparative Analysis of 2,2-Dimethylhexa-4,5-dien-3-one and its Conjugated Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-conjugated allenic ketone, 2,2-Dimethylhexa-4,5-dien-3-one, and its more stable conjugated isomers, primarily 2,2-Dimethylhex-4-en-3-one. This comparison is crucial for understanding their relative stability, reactivity, and spectroscopic properties, which are critical considerations in synthetic chemistry and drug development.
Structural and Stability Differences
This compound is an allenic ketone, characterized by the presence of cumulative double bonds (C=C=C) adjacent to a carbonyl group. In contrast, its conjugated isomers, such as 2,2-Dimethylhex-4-en-3-one, feature alternating single and double bonds (C=C-C=O). This fundamental structural difference has profound implications for their stability.
Conjugated systems are thermodynamically more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the system of alternating double and single bonds. This delocalization lowers the overall energy of the molecule. Allenic systems, while possessing π-bonds, lack this extended conjugation and are therefore generally higher in energy and less stable. Consequently, allenic ketones can often be isomerized to their more stable conjugated enone forms, particularly under acidic or basic conditions.
Spectroscopic Properties: A Comparative Overview
The structural differences between this compound and its conjugated isomers give rise to distinct spectroscopic signatures. The following table summarizes the expected and observed spectroscopic data for these compounds.
| Property | This compound (Allenic Ketone) | 2,2-Dimethylhex-4-en-3-one (Conjugated Enone) |
| UV-Vis (λmax) | Shorter wavelength, weak absorption | Longer wavelength (typically 220-250 nm for π → π*), strong absorption[1] |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1715, C=C=C stretch: ~1950 (weak) | C=O stretch: ~1685-1666, C=C stretch: ~1640-1620[2] |
| ¹H NMR (ppm) | Allenic protons: ~4.5-5.5, α-protons: ~2.0-2.5[2] | Vinylic protons: ~5.8-7.0, α-protons: ~2.2-2.5[2] |
| ¹³C NMR (ppm) | C=O: ~200-210, Allenic carbons: ~90-100 and ~200-210 | C=O: ~190-200, Vinylic carbons: ~120-150[3] |
Reactivity: A Tale of Two Electrophiles
The differing electronic structures of allenic ketones and conjugated enones dictate their reactivity towards nucleophiles.
Conjugated Isomers (Enones): The defining feature of α,β-unsaturated ketones is the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for two modes of nucleophilic attack:
-
1,2-Addition (Direct Addition): Nucleophilic attack directly on the carbonyl carbon. This is often favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums) and is typically a faster, kinetically controlled process.
-
1,4-Addition (Conjugate or Michael Addition): Nucleophilic attack on the β-carbon. This is generally favored by "soft" nucleophiles (e.g., enolates, Gilman reagents, amines, thiols) and is a thermodynamically controlled process, leading to a more stable product.[4][5][6][7][8][9][10]
This compound (Allenic Ketone): The reactivity of allenic ketones is more complex. The central carbon of the allene is sp-hybridized and electrophilic. Nucleophilic attack can occur at several positions:
-
Attack at the Carbonyl Carbon: Similar to a standard ketone.
-
Attack at the Central Allenic Carbon (C5): This is a common pathway for nucleophilic attack on allenes.
-
Attack at the Terminal Allenic Carbon (C4 or C6): This can also occur, depending on the nucleophile and reaction conditions.
The regioselectivity of nucleophilic attack on allenic ketones is influenced by both steric and electronic factors, and a mixture of products is often obtained.
Experimental Protocols
Detailed experimental protocols for the characterization and comparison of these isomers are provided below.
UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) for the π → π* transition in the conjugated isomer and to observe the absorption profile of the allenic ketone.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each isomer in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).[4][5][6][7][8] A blank sample of the solvent must also be prepared.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Rinse the sample cuvette with the analyte solution and then fill it.
-
Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.
-
The λmax is the wavelength at which the highest absorbance is observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the characteristic proton and carbon chemical shifts and coupling constants for each isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a wider spectral width.
-
Kinetic Isomerization Study
Objective: To compare the relative thermodynamic stabilities by monitoring the isomerization of the allenic ketone to its conjugated isomer.
Methodology:
-
Reaction Setup: Dissolve a known concentration of this compound in a suitable solvent (e.g., a deuterated solvent for NMR monitoring) containing a catalytic amount of a weak acid or base (e.g., a trace of D₂SO₄ or NaOD).
-
Monitoring:
-
Use ¹H NMR spectroscopy to monitor the reaction progress over time at a constant temperature.
-
Acquire spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the allenic ketone and the conjugated enone in each spectrum.
-
Plot the concentration of each isomer as a function of time to determine the rate of isomerization and the equilibrium constant. A larger equilibrium constant in favor of the conjugated isomer indicates greater thermodynamic stability.
-
Visualizing the Isomeric Relationship and Reactivity
Figure 1. Isomerization and reactivity pathways.
Conclusion
This compound and its conjugated isomers exhibit significant differences in stability, spectroscopic properties, and reactivity. The conjugated enone is thermodynamically more stable due to electron delocalization, which is reflected in its UV-Vis and IR spectra. The reactivity of the conjugated system is characterized by predictable 1,2- and 1,4-addition pathways, making it a versatile synthetic intermediate. The allenic ketone, being less stable, is more prone to isomerization and exhibits more complex reactivity towards nucleophiles. A thorough understanding of these differences is essential for researchers in organic synthesis and medicinal chemistry when designing reaction pathways and interpreting experimental outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 4. ossila.com [ossila.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. mt.com [mt.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. is.muni.cz [is.muni.cz]
A Comparative Guide to Isotopic Labeling Studies: 2,2-Dimethylhexa-4,5-dien-3-one and its Alternatives in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopically labeled 2,2-Dimethylhexa-4,5-dien-3-one as a potential tool for metabolic and signaling studies. Due to the limited specific research on this particular allenic ketone, this document outlines a proposed synthetic and labeling strategy, and compares its potential utility against more established classes of isotopically labeled molecules, such as α,β-unsaturated ketones and fatty acids. The experimental data presented is based on established knowledge of similar compounds and analytical techniques.
Introduction to Isotopic Labeling with Allenic Ketones
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules and to elucidate reaction mechanisms.[1] Allenic ketones, such as this compound, represent a unique class of compounds. Their strained allene functionality and electrophilic ketone group suggest potential for unique reactivity and metabolic transformations, making them intriguing candidates for novel molecular probes. This guide explores the hypothetical application of isotopically labeled this compound and compares it with other commonly used labeled compounds.
Synthesis and Isotopic Labeling Strategies
2.1. Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of a propargyl alcohol precursor. This precursor can be synthesized via a Favorskii reaction between acetone and acetylene to yield 2-methyl-3-butyn-2-ol.[2][3] Subsequent reaction of the acetylide with an appropriate electrophile (e.g., 1-bromo-propene) followed by oxidation would yield the target allenic ketone.
DOT Script for Proposed Synthesis:
Caption: Proposed synthetic pathway for this compound.
2.2. Proposed Isotopic Labeling of this compound
Deuterium labeling of ketones can be achieved through acid- or base-catalyzed enolization in the presence of a deuterium source like D₂O.[4] For this compound, the α-protons are absent, thus labeling would likely occur at the terminal methyl group of the allene or the methyl groups adjacent to the carbonyl, depending on the specific reaction conditions and potential for isomerization.
| Isotope | Labeling Reagent | Proposed Labeled Positions |
| ²H (D) | D₂O, Acid or Base catalyst | Methyl group on the allene, gem-dimethyl groups |
| ¹³C | ¹³C-labeled acetone or acetylene | Carbonyl carbon, gem-dimethyl carbons, allene backbone |
Comparative Analysis with Alternative Probes
The choice of an isotopic tracer depends on the biological question being addressed. Here, we compare the potential of labeled this compound with two established classes of metabolic probes.
| Feature | Labeled this compound (Proposed) | Labeled α,β-Unsaturated Ketones | Labeled Fatty Acids |
| Reactivity | High (strained allene, ketone) | Moderate (conjugated system) | Low (esterification, β-oxidation) |
| Potential Applications | Probing specific enzyme activities, covalent labeling of proteins, novel metabolic pathways.[5] | Michael addition targets, studying redox stress.[6] | Tracing energy metabolism, lipid synthesis and storage.[7] |
| Metabolic Fate | Likely rapid metabolism via multiple pathways. | Conjugation with glutathione, reduction. | Incorporation into complex lipids, β-oxidation.[8] |
| Synthesis Complexity | Moderate to high. | Generally straightforward. | Commercially available or synthesized from labeled precursors. |
| Analytical Detection | MS/MS fragmentation may be complex due to rearrangements.[9] | Well-characterized fragmentation patterns.[9] | Well-established MS and NMR analysis methods. |
Experimental Protocols
4.1. General Protocol for Deuterium Labeling of a Ketone
This protocol is a general guideline and would require optimization for this compound.
-
Dissolution: Dissolve the ketone (100 mg) in a suitable solvent (e.g., deuterated chloroform, 1 mL).
-
Deuterium Source: Add a large excess of deuterium oxide (D₂O, 5 mL).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., D₂SO₄, 10 µL) or base (e.g., NaOD in D₂O, 40% w/v, 20 µL).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by ¹H NMR for the disappearance of the proton signals at the positions to be labeled.
-
Work-up: Once the desired level of deuteration is achieved, neutralize the catalyst, extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the deuterated product by column chromatography if necessary.
4.2. Mass Spectrometry Analysis of Labeled Ketones
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire full scan mass spectra to determine the mass shift due to isotopic labeling and tandem mass spectra (MS/MS) to confirm the location of the label through characteristic fragmentation patterns.[9][10]
4.3. NMR Spectroscopy Analysis
-
¹H NMR: To confirm the disappearance of proton signals at the labeled positions.
-
²H NMR: To directly observe the deuterium signals at the labeled positions.
-
¹³C NMR: To confirm the position of ¹³C labels by observing characteristic chemical shifts and couplings. The central carbon of the allene in similar structures typically appears around 200 ppm, which can overlap with the ketone carbonyl signal.[11][12][13]
Hypothetical Experimental Workflow and Signaling Pathway
Given the reactive nature of allenic ketones, a plausible application is as a probe for specific enzymatic activities, potentially involving nucleophilic attack on the allene system. The following workflow illustrates how isotopically labeled this compound could be used to identify protein targets.
DOT Script for Experimental Workflow:
Caption: Workflow for identifying protein targets of labeled this compound.
DOT Script for Hypothetical Signaling Interaction:
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. 1,2-Allenic Ketone-Based Fluorogenic Probes for Imaging of S-Sulfinylation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 12. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Kinetic Analysis of 2,2-Dimethylhexa-4,5-dien-3-one: A Comparative Guide
This guide provides a comparative kinetic analysis of reactions involving 2,2-Dimethylhexa-4,5-dien-3-one, a sterically hindered allenic ketone. Due to a lack of specific experimental kinetic data for this compound in the reviewed literature, this guide leverages data from closely related allenic ketones and esters to provide a comparative framework for researchers, scientists, and drug development professionals. The primary focus is on two key reaction types: phosphine-catalyzed cycloadditions and Nazarov cyclizations.
Comparison of Reaction Kinetics
The reactivity of allenic ketones is significantly influenced by their unique electronic and steric properties. The following tables summarize the available kinetic data for reactions analogous to those that this compound would be expected to undergo.
Table 1: Phosphine-Catalyzed Michael Addition to Allenic Systems
The initial step in many phosphine-catalyzed reactions of allenes is the nucleophilic addition of the phosphine to the central carbon of the allene moiety. This step is often rate-determining. The table below presents second-order rate constants for the addition of various phosphines to ethyl allenoate, a structural analog of an allenic ketone.[1][2] This data provides insight into how phosphine nucleophilicity and steric hindrance affect the reaction rate.
| Phosphine (PR₃) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] for addition to Ethyl Allenoate in CH₂Cl₂ at 20 °C |
| P(n-Bu)₃ | 1.35 x 10⁻¹ |
| PPh₃ | 1.15 x 10⁻³ |
| P(p-tolyl)₃ | 2.56 x 10⁻³ |
| P(p-anisyl)₃ | 4.31 x 10⁻³ |
| P(o-tolyl)₃ | < 1.00 x 10⁻⁵ |
Data extracted from a study on the reactivities of tertiary phosphines towards various Michael acceptors.[1][2]
Analysis: The data clearly indicates that both electronic and steric factors of the phosphine catalyst play a crucial role. More nucleophilic and less sterically hindered phosphines, such as tri-n-butylphosphine, exhibit significantly higher reaction rates. The bulky tri(o-tolyl)phosphine shows a dramatically lower rate constant, highlighting the steric sensitivity of this reaction. For this compound, the presence of a bulky tert-butyl group adjacent to the carbonyl is expected to further influence the approach of the phosphine catalyst.
Table 2: Qualitative Comparison of Factors Influencing Nazarov Cyclization Rates
The Nazarov cyclization is an electrocyclic ring-closure of divinyl ketones or their precursors, such as allenyl vinyl ketones, to form cyclopentenones. While specific rate constants for this compound are not available, the literature provides qualitative insights into how substituents affect the reaction rate.[3]
| Factor | Influence on Reaction Rate | Rationale |
| α-substitution | Increased rate | Allylic strain favors the s-trans/s-trans conformation required for cyclization. |
| β-substitution (inward) | Decreased rate | Steric hindrance disfavors the required s-trans conformation. |
| Electron-donating α-substituent | Increased rate | Can be chelated by the Lewis acid catalyst, enforcing the reactive conformation. |
| Allene substitution | Increased rate | The rigid structure of the allene reduces the entropic barrier to achieving the necessary conformation for cyclization. |
Analysis: For this compound, the methyl groups on the allene moiety can be considered α-substituents in the context of the pentadienyl cation intermediate of the Nazarov cyclization. This substitution pattern is expected to accelerate the rate of cyclization.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the kinetic analysis of reactions involving allenic ketones.
Protocol 1: Kinetic Analysis of Phosphine-Catalyzed Michael Addition by NMR Spectroscopy
This protocol is adapted from methods used to study the kinetics of phosphine addition to Michael acceptors.[1][2]
Objective: To determine the second-order rate constant for the addition of a phosphine to an allenic ketone.
Materials:
-
This compound
-
Phosphine catalyst (e.g., triphenylphosphine)
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of this compound and the internal standard in CD₂Cl₂ of known concentrations.
-
Prepare a separate stock solution of the phosphine catalyst in CD₂Cl₂ of known concentration.
-
-
Reaction Monitoring:
-
Transfer a known volume of the allenic ketone stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Inject a known volume of the phosphine stock solution into the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at defined time intervals. The reaction should be carried out under pseudo-first-order conditions with a significant excess of one reactant.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product relative to the internal standard at each time point.
-
Plot the natural logarithm of the concentration of the limiting reagent versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the reagent in excess.
-
Protocol 2: Monitoring Nazarov Cyclization by HPLC
Objective: To monitor the progress of the Lewis acid-promoted Nazarov cyclization of an allenyl vinyl ketone.
Materials:
-
This compound
-
Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated NaHCO₃)
-
Internal standard (e.g., dodecane)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve a known amount of this compound and the internal standard in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
-
Reaction Initiation and Monitoring:
-
Add the Lewis acid to the solution to initiate the cyclization.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
-
Sample Analysis:
-
Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by HPLC to determine the relative concentrations of the starting material and the cyclized product by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time to obtain the reaction profile and determine the reaction rate.
-
Mandatory Visualizations
Caption: Phosphine-catalyzed [3+2] cycloaddition pathway.
Caption: Nazarov cyclization pathway for an allenyl vinyl ketone.
Caption: Workflow for NMR-based kinetic analysis.
References
Benchmarking Synthesis Routes for 2,2-Dimethylhexa-4,5-dien-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2,2-dimethylhexa-4,5-dien-3-one, a ketone featuring a sterically hindered α,α-dimethyl moiety and a terminal allene. Due to the absence of established, direct synthesis protocols in the current literature for this specific molecule, this comparison focuses on three logically derived pathways based on well-documented transformations of similar substrates. The efficiency of each route is evaluated based on potential yields, reaction conditions, and the nature of the starting materials.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative data for the three proposed synthesis routes. The data is extrapolated from analogous reactions found in the literature, providing a benchmark for efficiency.
| Parameter | Route 1: Enolate Alkylation | Route 2: Acylation of Allenyl Organometallic | Route 3: Palladium-Catalyzed Hydroalkylation |
| Starting Materials | 3,3-Dimethyl-2-butanone, Propargyl bromide | Propargyl bromide, Magnesium, Pivaloyl chloride | 3,3-Dimethyl-2-butanone, But-1-en-3-yne |
| Key Reagents | Strong base (e.g., LDA), THF | THF, LiCl (optional) | Pd(0) catalyst, Ligand (Senphos), B(C₆F₅)₃, Amine base |
| Reaction Temperature | -78 °C to room temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | Several hours | Several hours | ~4 hours[1] |
| Reported Yield (Analogous Reactions) | Moderate to good (potential for side products) | Moderate to good | High (up to 92% for similar substrates)[2] |
| Key Advantages | Utilizes readily available starting materials. | Direct formation of the carbon skeleton. | High yields, mild reaction conditions, atom economical.[2] |
| Key Disadvantages | Potential for O-alkylation and polyalkylation. | Requires preparation of a reactive organometallic reagent. | Requires a specialized catalyst system. |
Visualizing the Synthetic Workflows
The logical flow of each proposed synthesis route is depicted below using Graphviz diagrams.
Caption: Route 1: Alkylation of a pre-formed ketone enolate.
Caption: Route 2: Acylation of an allenyl organometallic reagent.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethylhexa-4,5-dien-3-one: A Procedural Guide
Immediate Safety Considerations:
Due to the lack of a specific Safety Data Sheet (SDS) for 2,2-Dimethylhexa-4,5-dien-3-one, it is crucial to treat this compound as hazardous. Based on the chemical structure, which includes a ketone and an allene functional group, the following potential hazards should be assumed:
-
Flammability: Like many organic ketones, this compound is likely flammable. Keep it away from heat, sparks, open flames, and other ignition sources.
-
Reactivity: Allenes can be reactive. Avoid contact with strong oxidizing and reducing agents.
-
Toxicity and Irritation: Assume the compound may be harmful if inhaled, ingested, or comes into contact with skin or eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Environmental Hazard: Similar unsaturated ketones are toxic to aquatic life.[1] Prevent release into the environment.
Quantitative Data Summary
Specific quantitative data for this compound is limited. The table below includes available data for the target compound and a structurally similar compound, 2,5-Dimethyl-2,4-hexadiene, to provide some context for its physical properties.
| Property | This compound | 2,5-Dimethyl-2,4-hexadiene (Analogue) |
| Molecular Formula | C₈H₁₂O | C₈H₁₄ |
| Molecular Weight | 124.18 g/mol [2] | 110.20 g/mol [1] |
| Boiling Point | Data Not Available | 132-134 °C[1] |
| Melting Point | Data Not Available | 11-14 °C[1] |
| Flash Point | Data Not Available | 25 °C[3] |
| Aquatic Toxicity | Data Not Available | Toxic to aquatic life with long-lasting effects[1] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks. The following protocol outlines the necessary steps for managing a spill of this compound.
Materials:
-
Chemical spill kit (containing absorbent material like sand, vermiculite, or a commercial absorbent)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and if necessary, a respirator.
-
Sealable, labeled waste container
-
Spark-proof tools for cleanup
Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Don PPE: Before attempting to clean the spill, put on all necessary personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the initial spill.[4]
-
Absorb the Chemical: Cover the spill with the absorbent material, starting from the outside and working inwards.
-
Collect the Waste: Using spark-proof tools, carefully collect the absorbed material and place it into a designated, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the waste container.
-
Label and Store Waste: Tightly seal the waste container and label it clearly as "Hazardous Waste: this compound" along with the date of the spill. Store the container in a designated satellite accumulation area.
-
Report the Spill: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The proper disposal of this compound must follow established hazardous waste management protocols. The logical workflow for this process is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Plan:
-
Waste Identification: All materials contaminated with this compound, including unused product, reaction byproducts, and spill cleanup materials, must be treated as hazardous waste.[5]
-
Containerization:
-
Use a dedicated, chemically resistant, and sealable container for the waste. The container must be in good condition and compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
-
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials, such as strong acids, bases, and oxidizing agents.
-
-
Waste Pickup and Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
-
The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal in accordance with local, state, and federal regulations.
-
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2,5-Dimethylhexa-1,4-dien-3-one | C8H12O | CID 12622710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 2,2-Dimethylhexa-4,5-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal information for handling 2,2-Dimethylhexa-4,5-dien-3-one in a laboratory setting. The following procedural guidance is based on the known hazards of its chemical functionalities—a ketone and an allene—and general best practices for managing flammable organic compounds.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or Viton™ gloves are recommended for handling ketones. Neoprene may also offer some protection. Nitrile gloves are not recommended for use with ketones.[1][2] Always inspect gloves for integrity before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or 100% cotton is recommended. Synthetic materials should be avoided as they can melt if ignited.[3][4] |
| Foot Protection | Closed-Toed Shoes | Shoes must cover the entire foot.[3] |
| Respiratory Protection | Respirator (if necessary) | Use in a well-ventilated area, such as a chemical fume hood.[4] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a fire extinguisher rated for Class B fires (flammable liquids) readily accessible.[5]
-
Prepare a spill kit with absorbent materials suitable for flammable organic liquids.
-
-
Handling :
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.[4][6]
-
Keep the container of the chemical tightly closed when not in use.[4]
-
Eliminate all potential ignition sources from the immediate vicinity, including open flames, hot plates, and non-intrinsically safe electrical equipment.[4][5][6]
-
Ground and bond containers when transferring large volumes to prevent static electricity discharge.[6]
-
Use compatible and properly labeled containers for storage and transfer.
-
-
In Case of a Spill :
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with absorbent material from the spill kit.
-
If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's environmental health and safety department.
-
Properly dispose of the contaminated absorbent material as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]
-
Do not mix this waste with other waste streams unless instructed to do so by your institution's waste management guidelines. Specifically, do not mix flammable waste with oxidizers.[8]
-
Solid waste contaminated with this compound (e.g., gloves, absorbent materials) should be collected in a separate, labeled container for solid hazardous waste.
-
-
Waste Storage :
-
Waste Disposal :
Experimental Workflow and Safety
References
- 1. hsa.ie [hsa.ie]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
